molecular formula C10H6Cl2N2 B015210 4,6-Dichloro-2-phenylpyrimidine CAS No. 3740-92-9

4,6-Dichloro-2-phenylpyrimidine

Cat. No.: B015210
CAS No.: 3740-92-9
M. Wt: 225.07 g/mol
InChI Key: NRFQZTCQAYEXEE-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-phenylpyrimidine, commonly known by its ISO name fenclorim, is a pyrimidine-derivative herbicide safener of significant interest in agricultural chemistry research. With the CAS registry number 3740-92-9 and a molecular weight of 225.07 g/mol, this compound serves as a key chemical tool for investigating selective crop protection strategies . Primary Research Applications and Mechanism The main research value of fenclorim lies in its ability to protect crops, particularly rice seedlings, from injury caused by chloroacetanilide herbicides such as metolachlor and pretilachlor . It functions as a herbicide safener by inducing the plant's natural defense and detoxification enzymes. Its primary mechanism of action is through the enhancement of glutathione S-transferase (GST) activity and expression in plants like rice and Arabidopsis thaliana . These enzymes catalyze the conjugation of the herbicide with glutathione (GSH), leading to its rapid metabolic inactivation and preventing phytotoxic damage to the crop, thereby improving herbicide selectivity . Chemical Properties and Additional Utility Fenclorim presents as colourless crystals with a melting point of 93.9 °C . It is a weak acid (pKa 4.23) with low solubility in water (2.5 mg/L at 20 °C) but high solubility in organic solvents such as acetone and xylene . Its log P of 4.17 indicates high lipophilicity . Beyond its direct application, its chemical structure, featuring two chlorine atoms on the pyrimidine ring, makes it a versatile synthetic intermediate or core scaffold for further derivatization in medicinal and agrochemical research . Handling and Safety Information This product is intended For Research Use Only and is not intended for human or veterinary use. Acute oral toxicity in rats is low (LD 50 > 5000 mg/kg), but it demonstrates high acute toxicity to aquatic life, such as rainbow trout . Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFQZTCQAYEXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190843
Record name 4,6-Dichloro-2-phenylpyrimidine
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Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3740-92-9
Record name Fenclorim
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URL https://commonchemistry.cas.org/detail?cas_rn=3740-92-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclorim [ISO]
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Record name 3740-92-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-2-phenylpyrimidine
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Record name FENCLORIM
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4,6-dichloro-2-phenylpyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4,6-Dichloro-2-phenylpyrimidine

Executive Summary this compound (CAS: 3740-92-9), commercially known as Fenclorim , is a specialized pyrimidine scaffold widely utilized in agrochemical formulations and medicinal chemistry.[1][2] While its primary industrial application is as a herbicide safener for rice cultivation, its chemical structure—characterized by a lipophilic phenyl ring at C2 and two highly electrophilic chlorine atoms at C4 and C6—makes it a "privileged scaffold" for the synthesis of complex heterocycles via sequential Nucleophilic Aromatic Substitution (SNAr).

Part 1: Physicochemical Profile[3]

The molecular weight of this compound is 225.07 g/mol .[1] This value is critical for stoichiometric calculations in library synthesis and metabolite tracking.

Table 1: Core Chemical Specifications

PropertySpecification
Molecular Weight 225.07 g/mol
Molecular Formula C₁₀H₆Cl₂N₂
CAS Registry Number 3740-92-9
IUPAC Name This compound
Physical State White to off-white crystalline solid
Melting Point 92–93 °C
Boiling Point ~235 °C (at 760 mmHg)
LogP (Predicted) ~3.45 (Lipophilic)
Solubility Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water
SMILES Clc1cc(Cl)nc(c2ccccc2)n1

Part 2: Synthetic Architecture

The synthesis of this compound is a classic example of pyrimidine construction followed by functional group interconversion. The protocol relies on the condensation of an amidine with a diester, followed by chlorination.

Step 1: Pyrimidine Ring Construction
  • Reagents: Benzamidine hydrochloride + Diethyl malonate (or Malonic acid derivatives).

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol, reflux.

  • Mechanism: Cyclocondensation yields the intermediate 4,6-dihydroxy-2-phenylpyrimidine (tautomeric with the dione form). The phenyl group at C2 is installed directly from the benzamidine.

Step 2: Deoxychlorination
  • Reagents: Phosphorus Oxychloride (POCl₃).[3]

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Protocol: The dihydroxy intermediate is heated with neat POCl₃. The oxygen atoms are activated by phosphorylation, making them excellent leaving groups for nucleophilic attack by chloride ions.

  • Critical Safety Note: Quenching POCl₃ requires slow addition to ice-water to manage the exothermic hydrolysis and HCl evolution.

Figure 1: Synthetic Workflow

Synthesis Figure 1: Industrial Synthesis Route of Fenclorim Start Benzamidine HCl + Diethyl Malonate Step1 Cyclocondensation (NaOEt, EtOH, Reflux) Start->Step1 Inter Intermediate: 4,6-Dihydroxy-2-phenylpyrimidine Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Product Product: This compound (MW: 225.07) Step2->Product

Part 3: Reactivity & Functionalization (SNAr)

For medicinal chemists, this molecule is a bifunctional electrophile . The symmetry of the molecule (C2 axis) means the C4 and C6 positions are chemically equivalent until the first substitution occurs.

Regioselectivity Strategy
  • First Substitution (Mono-functionalization):

    • Reaction with 1 equivalent of a nucleophile (amine, alkoxide, thiol) yields the mono-substituted product.

    • Challenge: Controlling stoichiometry to prevent over-reaction to the disubstituted product.

    • Conditions: Low temperature (0 °C), slow addition of nucleophile, non-polar solvents (DCM, THF).

  • Second Substitution (Library Generation):

    • The remaining chlorine atom is deactivated slightly by the electron-donating nature of the first nucleophile (if it is an amine/alkoxide) but remains reactive enough for a second SNAr reaction, usually requiring higher temperatures (Reflux).

    • This allows for the creation of non-symmetric 4,6-disubstituted pyrimidines .

Figure 2: Sequential Functionalization Logic

Reactivity Figure 2: Sequential S_NAr Strategy for Scaffold Diversification cluster_0 Step 1: Symmetry Breaking cluster_1 Step 2: Library Diversification Core This compound (Symmetric Electrophile) Mono Mono-substituted Product (4-Amino-6-chloro...) Core->Mono S_NAr (Fast) Di Di-substituted Scaffold (4-Amino-6-Alkoxy...) Mono->Di S_NAr (Slow) Nuc1 Nucleophile 1 (R-NH2) 1.0 Equiv, 0°C Nuc1->Mono Nuc2 Nucleophile 2 (R'-OH) Excess, Heat Nuc2->Di

Part 4: Applications

Agrochemical: Herbicide Safener (Fenclorim)[2][5][6][7][8]
  • Role: Fenclorim is used in rice cultivation to protect the crop from chloroacetanilide herbicides (e.g., pretilachlor).[4][5]

  • Mechanism of Action: It acts as a "biochemical immunizer." Fenclorim induces the expression of Glutathione S-Transferases (GSTs) in rice plants.[4][6][5]

  • Pathway:

    • Fenclorim is absorbed by rice roots.[4][6]

    • It upregulates specific GST isozymes.[7]

    • These enzymes rapidly conjugate the herbicide (pretilachlor) with glutathione, rendering it non-toxic to the rice plant.

    • Weeds (like barnyard grass) do not possess this inducible response, so they remain susceptible to the herbicide.

Medicinal Chemistry: Kinase Inhibitor Scaffold
  • The 2-phenylpyrimidine core mimics the adenine ring of ATP, making it a frequent starting point for ATP-competitive kinase inhibitors .

  • The C4/C6 positions are often derivatized with solubilizing groups (morpholine, piperazine) or hydrogen-bond donors/acceptors to interact with the kinase hinge region.

Part 5: Analytical Characterization

To validate the identity of this compound, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.3–8.5 ppm (m, 2H): Ortho-protons of the phenyl ring (deshielded by the pyrimidine ring).

    • δ 7.4–7.6 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

    • δ 7.2–7.3 ppm (s, 1H): The pyrimidine C5-H proton. This singlet is diagnostic; it typically appears upfield relative to the phenyl protons due to the shielding effect of the chlorines, though the electron-deficient ring keeps it aromatic.

  • Mass Spectrometry (LC-MS):

    • M+ peak: 225.07.[1]

    • Isotope Pattern: A distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks due to the presence of two chlorine atoms (³⁵Cl/³⁷Cl natural abundance).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77338, Fenclorim. Retrieved from [Link]

  • Scarponi, L., et al. (2005). Effect of pretilachlor and fenclorim on glutathione S-transferases in rice and barnyardgrass. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Brazier-Hicks, M., et al. (2008). The herbicide safener fenclorim is metabolized in rice and Arabidopsis to the S-glutathione conjugate. Plant Physiology. Retrieved from [Link]

Sources

Spectroscopic Characterization and Synthetic Protocol for 4,6-Dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-dichloro-2-phenylpyrimidine spectroscopic data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 3740-92-9), also known as Fenclorim, is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Its pyrimidine core, functionalized with labile chlorines at the 4 and 6 positions, serves as an electrophilic scaffold for nucleophilic aromatic substitution (


), enabling the synthesis of complex pharmaceutical candidates and herbicide safeners.

This guide provides a definitive reference for the spectroscopic identification (NMR, MS, IR) and synthesis of this compound. It addresses the common analytical challenges, such as distinguishing the target from its hydrolytic impurities (monochloro-hydroxy derivatives), and offers a validated protocol for its preparation.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name This compound
Common Name Fenclorim
CAS Registry Number 3740-92-9
Molecular Formula

Molecular Weight 225.07 g/mol
Appearance White to colorless crystalline solid
Melting Point 93–97 °C (Lit.[1] varies: 92–93 °C, 96.9 °C)
Solubility Soluble in

, DMSO, Acetone; Insoluble in Water

Synthetic Pathway & Protocol

The synthesis of this compound is a two-step process starting from benzamidine hydrochloride and diethyl malonate.[1] The intermediate, 4,6-dihydroxy-2-phenylpyrimidine (tautomer: 2-phenylpyrimidine-4,6(1H,5H)-dione), is chlorinated using phosphorus oxychloride (


).
Step 1: Cyclization to 4,6-Dihydroxy-2-phenylpyrimidine
  • Reagents: Benzamidine HCl, Diethyl Malonate, Sodium Ethoxide (NaOEt), Ethanol.[1]

  • Mechanism: Condensation reaction forming the pyrimidine ring.[1]

  • Key Observation: The product precipitates as a sodium salt or free base upon acidification.[1]

Step 2: Chlorination to this compound
  • Reagents: 4,6-Dihydroxy-2-phenylpyrimidine,

    
    , 
    
    
    
    -Diethylaniline (catalyst/base).
  • Conditions: Reflux (approx. 100–110 °C) for 3–6 hours.

  • Purification: Quenching on ice/water followed by extraction (DCM or EtOAc) and recrystallization (Ethanol or Hexane).[1]

Workflow Diagram (DOT)

SynthesisWorkflow Start Benzamidine HCl + Diethyl Malonate Step1 Cyclization (NaOEt / EtOH, Reflux) Start->Step1 Inter Intermediate: 4,6-Dihydroxy-2-phenylpyrimidine Step1->Inter Yield ~85% Step2 Chlorination (POCl3, Reflux) Inter->Step2 Product Target: This compound Step2->Product Yield ~70-90%

Caption: Two-step synthetic route from benzamidine to this compound via a dihydroxy intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (


 axis through C2-C5) simplifies the NMR spectra. The protons at the 4 and 6 positions are substituted by chlorine, leaving only H5 on the pyrimidine ring.

NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 7.20 – 7.26 Singlet (s)1HThe sole pyrimidine proton.[1] Its chemical shift is diagnostic; it appears upfield relative to the phenyl protons due to the shielding cone of the phenyl ring and lack of direct resonance deshielding compared to H2/H4/H6 in unsubstituted pyrimidines.
Ph-H (m, p) 7.45 – 7.55 Multiplet (m)3HMeta and para protons of the phenyl ring.
Ph-H (o) 8.35 – 8.45 Multiplet (m)2HOrtho protons, deshielded by the anisotropic effect of the pyrimidine ring nitrogen atoms.

Note: In some solvents like


, the H-5 singlet has been reported slightly upfield (~6.45 ppm) depending on concentration and stacking effects.

NMR Data (100 MHz,

)
CarbonShift (

, ppm)
TypeAssignment Logic
C-5 ~119.5 CHThe most shielded carbon in the pyrimidine ring, beta to the nitrogens.
Ph (m) ~128.5 CHMeta carbons of the phenyl ring.
Ph (o) ~129.0 CHOrtho carbons of the phenyl ring.
Ph (p) ~131.5 CHPara carbon of the phenyl ring.
Ph (ipso) ~135.2 C (quat)Ipso carbon connecting to the pyrimidine.
C-4, C-6 ~162.0 C-Cl (quat)Deshielded by the electronegative chlorine atoms and the adjacent nitrogen. Equivalent due to symmetry.
C-2 ~164.5 C=N (quat)The most deshielded carbon, situated between two nitrogen atoms.[1]
Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct isotopic pattern of a molecule containing two chlorine atoms.

  • Parent Ion (

    
    ): 
    
    
    
    224 (approx).[1]
  • Isotopic Pattern: The presence of two chlorines (

    
     and 
    
    
    
    ) creates a characteristic triplet pattern with relative intensities of 9:6:1 .
    • 
       (
      
      
      
      ): 224
    • 
       (
      
      
      
      ): 226
    • 
       (
      
      
      
      ): 228
Fragmentation Pathway (EI-MS)

The primary fragmentation involves the loss of a chlorine radical or the nitrile fragment.

MassSpec M Molecular Ion (M+) m/z 224/226/228 (9:6:1) Frag1 [M - Cl]+ m/z 189/191 (3:1) M->Frag1 - Cl• (35) Frag3 Phenyl Nitrile Ion [Ph-CN]+ m/z 103 M->Frag3 Ring Cleavage Frag2 [M - Cl - HCN]+ m/z 162/164 Frag1->Frag2 - HCN (27)

Caption: Proposed EI-MS fragmentation pathway showing characteristic chlorine loss and ring cleavage.

Infrared Spectroscopy (IR)
  • C-H Stretch (Aromatic): 3050–3100

    
     (Weak).[1]
    
  • C=N / C=C Stretch (Ring): 1550–1580

    
     (Strong, characteristic of pyrimidine/phenyl systems).
    
  • C-Cl Stretch: 700–800

    
     (Strong, broad band).[1]
    
  • Absence of OH/NH: A clean spectrum should lack broad bands at 3200–3500

    
    , confirming the complete conversion of the dihydroxy intermediate.
    

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, the most common impurities are hydrolysis products or incomplete chlorination intermediates.

Analytical Decision Matrix
ObservationPotential IssueConfirmation Action
Broad IR peak at 3400

Hydrolysis to mono-hydroxy derivative (4-chloro-6-hydroxy-2-phenylpyrimidine).[1]Check MS for

206 (

).[1]
Extra Singlet in

NMR (~5.3 ppm)
Residual starting material (4,6-dihydroxy-2-phenylpyrimidine).[1]Check solubility; diol is insoluble in

.[1]
Melting Point < 90 °C Wet sample or significant organic impurities.[1]Dry under vacuum; run TLC (Hexane/EtOAc).[1]

References

  • Synthesis & Properties: Fenclorim. PubChem Database.[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Crystal Structure & Data: Kwon, E., et al. (2015).[1] "Crystal structure of fenclorim". Acta Crystallographica Section E. Available at: [Link]

  • Spectroscopic Data (Analogous): 4,6-Dichloropyrimidine Spectral Data. SDBS (Spectral Database for Organic Compounds).[1][2]

  • Application in Synthesis: Zhang, X., et al. (2022).[1] "Expand the drug discovery toolbox to target Macrophage migration inhibitory factor". University of Groningen.[1] Available at: [Link]

  • General NMR Shifts: 1H and 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Technical Monograph: 13C NMR Characterization of 4,6-Dichloro-2-phenylpyrimidine

[1][2]

Executive Summary

4,6-Dichloro-2-phenylpyrimidine (CAS: 26032-72-4), often referred to by its pesticide common name Fenclorim , represents a critical scaffold in medicinal chemistry and agrochemical development.[1] It serves as a primary intermediate for the synthesis of 4,6-disubstituted pyrimidines via nucleophilic aromatic substitution (

This guide provides a definitive technical breakdown of the Carbon-13 Nuclear Magnetic Resonance (


C NMR)

Key Technical Insight: The molecule possesses

Experimental Protocol & Sample Preparation

To ensure high-fidelity spectral acquisition, particularly for the detection of quaternary carbons with long spin-lattice relaxation times (

Sample Preparation[3][4][5]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[1] It minimizes solute-solvent interactions that can cause peak broadening in more viscous solvents like DMSO-
    
    
    .[1]
  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. High concentration is vital for observing the low-intensity C-Cl quaternary carbons.[1]

  • Reference: Calibrate the spectrum to the center line of the

    
     triplet at 77.16 ppm .
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH is required).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 5.0 seconds . The quaternary carbons at C2, C4, and C6 have no attached protons to facilitate relaxation via dipolar coupling, leading to saturation if 
    
    
    is too short.
  • Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio (S/N) on quaternary peaks.

Spectral Assignment & Data Analysis[3][5][6][7][8]

The

7 distinct signals
Chemical Shift Table ( )
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C2

163.5 – 164.5 Most deshielded.[1] Flanked by two nitrogens and the phenyl ring (anisotropic deshielding).[1]
C4, C6

161.0 – 162.5 Deshielded by adjacent Nitrogen and Chlorine (

effect).[1] Equivalent due to symmetry.[1][2]
C1' (Ph-Ipso)

135.5 – 136.5 Aromatic quaternary carbon attached to the electron-deficient pyrimidine ring.[1]
C4' (Ph-Para)

131.0 – 132.0 Typical para-aromatic shift.[1]
C2', C6' (Ph-Ortho)

128.5 – 129.5 Shielded relative to ipso/para due to resonance; intense signal (2 carbons).[1]
C3', C5' (Ph-Meta)

128.0 – 129.0 Often overlaps with Ortho; intense signal (2 carbons).[1]
C5

119.0 – 121.0 Most shielded pyrimidine carbon.[1][2] Located between two C-Cl groups but is a CH, not quaternary.[1]
Mechanistic Assignment Logic
  • The Pyrimidine Core:

    • C2 vs. C4/6: The C2 carbon is situated between two electronegative nitrogen atoms (

      
      ), maximizing the inductive deshielding. The C4/6 carbons are 
      
      
      , where the chlorine also deshields, but the
      
      
      motif at C2 typically pushes it further downfield.
    • C5 (The Probe): The C5 carbon is the only protonated carbon on the pyrimidine ring.[3] In a DEPT-135 experiment, this will appear as a positive phase signal (up), while C2, C4, and C6 will disappear (or be negative in DEPTQ). Its shift (~120 ppm) is characteristic of the

      
      -position in electron-deficient heterocycles.[1]
      
  • The Phenyl Substituent:

    • The phenyl ring shows the classic pattern of a mono-substituted benzene.[1] The Ipso (C1') carbon is quaternary and significantly deshielded (~136 ppm) due to the electron-withdrawing nature of the pyrimidine ring.

Visualization of Assignment Logic

NMR_Assignment_Logiccluster_0Spectral Filtering Processcluster_1Quaternary Assignmentcluster_2Methine AssignmentStartFull 13C Spectrum(7 Signals)DEPTDEPT-135 / APT ExperimentStart->DEPTQuaternaryQuaternary Carbons(No Proton Attached)DEPT->QuaternaryAbsent/NegativeMethineMethine (CH) Carbons(Proton Attached)DEPT->MethinePositive SignalQ_AnalysisAnalyze Chemical ShiftQuaternary->Q_AnalysisM_AnalysisAnalyze Intensity & ShiftMethine->M_AnalysisC2C2 (~164 ppm)N-C-N EnvironmentMost DeshieldedQ_Analysis->C2C46C4/C6 (~162 ppm)N-C-Cl EnvironmentSymmetric PairQ_Analysis->C46C_IpsoPh-Ipso (~136 ppm)Aromatic RegionQ_Analysis->C_IpsoC5C5 (~120 ppm)Pyrimidine RingSingle Carbon IntensityM_Analysis->C5Ph_CHPhenyl CHs (128-132 ppm)High Intensity (Ortho/Meta)Typical AromaticM_Analysis->Ph_CH

Figure 1: Logic flow for assigning the 13C NMR signals of this compound using DEPT editing and chemical shift theory.

Synthesis & Quality Control Context

Understanding the NMR spectrum is crucial for monitoring the synthesis of this compound.

Synthesis Route:

QC Checkpoint:

  • Reactant vs. Product: The starting material (4,6-dihydroxy) has carbonyl-like carbons (tautomeric keto-form) appearing around 165–170 ppm .[1]

  • Transformation: Upon chlorination, the C4/C6 signals shift slightly upfield (to ~162 ppm), but the most diagnostic change is the solubility . The dichloro product is highly soluble in

    
    , whereas the dihydroxy precursor is insoluble and requires DMSO-
    
    
    /TFA.
  • Impurity Flag: A peak at ~169 ppm in the crude product indicates unreacted starting material or partially hydrolyzed intermediate (4-chloro-6-hydroxy).[1]

References

  • Chemical Synthesis & Characterization

    • Zhao, W., et al. (2020). "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners." ACS Omega, 5(37), 23973–23986.
  • General Pyrimidine NMR Data

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Authoritative reference for additivity rules in heterocycles).

  • Database Validation

    • PubChem Compound Summary for CID 93466 (Fenclorim).[1]

Technical Guide: pKa and Reactivity of 4,6-Dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-2-phenylpyrimidine (CAS: 1193-21-1) is a critical electrophilic scaffold in medicinal chemistry, widely utilized for its ability to undergo sequential, regioselective functionalization. Its value lies in the symmetry of the 4- and 6-positions, which allows for "desymmetrization" strategies to rapidly generate diverse chemical libraries. This guide provides an in-depth analysis of its physicochemical properties, specifically its extremely low basicity (pKa), and details the mechanistic underpinnings of its reactivity in Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Physicochemical Profile: The pKa Anomaly

Understanding the acid-base profile of this compound is essential for predicting its behavior in solution and during purification.

Basicity (pKa of Conjugate Acid)

Unlike simple pyrimidines, this compound is an extremely weak base .

  • Predicted pKa (Conjugate Acid): -4.20 to -4.70

  • Structural Cause: The pyrimidine ring nitrogens are inherently electron-deficient. This deficiency is exacerbated by the inductive electron-withdrawing effects (-I) of the two chlorine atoms at the 4 and 6 positions. Furthermore, the 2-phenyl ring, while conjugating, does not sufficiently donate electron density to overcome the inductive pull of the halogens.

  • Practical Implication: The molecule will not protonate under standard acidic workup conditions (e.g., 1M HCl). It remains neutral in most aqueous acidic phases, allowing it to be extracted into organic solvents (DCM, EtOAc) even at low pH. This property is vital for separating it from basic byproducts (e.g., amines) during workup.

Lipophilicity and Solubility
  • LogP: ~3.45 (High Lipophilicity)

  • Solubility: Practically insoluble in water; highly soluble in aprotic polar solvents (DMSO, DMF) and non-polar organics (DCM, Toluene).

  • Stability: The compound is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting to 4-chloro-6-hydroxy-2-phenylpyrimidine or the dihydroxy species.

Reactivity Profile: The Electrophilic Core

The reactivity of this compound is dominated by the electron-deficient C4 and C6 positions.

Symmetry and Desymmetrization

The molecule possesses a


 axis of symmetry, making positions 4 and 6 chemically equivalent.
  • First Substitution: Reaction with one equivalent of a nucleophile (Nu) breaks this symmetry.

  • Second Substitution: The reactivity of the remaining chlorine depends on the electronic nature of the first substituent.

    • Electron-Donating Group (EDG) at C4 (e.g., -OMe, -NHR): Deactivates the ring, making the second

      
       at C6 slower (requires higher temp/stronger base).
      
    • Electron-Withdrawing Group (EWG) at C4: Rare in

      
      , but would activate the C6 position.
      
Mechanism of

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.

SNAr_Mechanism Substrate This compound (Electrophile) Complex Meisenheimer Complex (Tetrahedral Intermediate) Substrate->Complex Addition (Rate Limiting) Nu Nucleophile (Nu:) (Amine/Alkoxide) Nu->Complex Product Mono-substituted Product (Symmetry Broken) Complex->Product Elimination Leaving Cl- Leaving Group Complex->Leaving

Figure 1: Stepwise addition-elimination mechanism for the mono-substitution of this compound.

Experimental Protocols

Protocol 1: Synthesis from 4,6-Dihydroxy-2-phenylpyrimidine

This is the standard industrial route to generate the scaffold.

Reagents: 4,6-Dihydroxy-2-phenylpyrimidine (1.0 eq),


 (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).
  • Setup: Charge a round-bottom flask with 4,6-dihydroxy-2-phenylpyrimidine.

  • Addition: Carefully add

    
     (5-8 equivalents) under 
    
    
    
    . Add N,N-dimethylaniline (0.5 eq) as a catalyst/acid scavenger.
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4-6 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

  • Quench (CRITICAL): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

  • Wash: Wash combined organics with sat.

    
     (to remove phosphoric acid byproducts) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol 2: Controlled Mono-Substitution ( )

Objective: Selective replacement of one chlorine atom with an amine.

Reagents: Scaffold (1.0 eq), Amine (1.05 eq), DIPEA (1.2 eq), Ethanol or Isopropanol.

  • Dissolution: Dissolve this compound in Ethanol (0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

    • Note: If the amine is bulky or weak, heating to 50°C may be required.

  • Monitoring: Monitor by HPLC/LCMS. Look for the [M+H]+ peak corresponding to mono-substitution. Over-reaction (di-substitution) is minimized by controlling stoichiometry and temperature.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds at the 4/6 position.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),


 (5 mol%), 

(2M aq), Dioxane.
  • Degassing: Sparge 1,4-dioxane and 2M

    
     with Nitrogen for 15 mins.
    
  • Assembly: In a microwave vial or pressure tube, combine scaffold, boronic acid, and Pd catalyst.

  • Solvent: Add degassed Dioxane and base solution.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Strategic Workflow for Library Generation

The following workflow illustrates how to utilize this scaffold for Divergent Oriented Synthesis (DOS).

Library_Workflow Core This compound (Symmetric Core) Step1 Step 1: Mono-Substitution (1 eq Nucleophile, 0°C) Core->Step1 Inter Intermediate: 4-Chloro-6-amino-2-phenylpyrimidine Step1->Inter Step2A Path A: 2nd SNAr (Excess Amine, Heat) Inter->Step2A Step2B Path B: Suzuki Coupling (Boronic Acid, Pd Cat) Inter->Step2B LibA Library A: Diamino-pyrimidines Step2A->LibA LibB Library B: Amino-Aryl-pyrimidines Step2B->LibB

Figure 2: Divergent synthesis strategy using the this compound scaffold.

References

  • LookChem . This compound Properties and pKa Prediction. Available at: [Link]

  • Organic Chemistry Portal . Suzuki Coupling Reaction Conditions and Mechanism. Available at: [Link]

  • PubChem . Compound Summary for CID 77338 (Fenclorim/4,6-Dichloro-2-phenylpyrimidine). Available at: [Link]

An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-phenylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,6-dichloro-2-phenylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, enhancing purification processes, and developing robust formulation strategies. This document synthesizes available data, explores the underlying chemical principles governing its solubility, and presents a standardized protocol for experimental solubility determination. A critical evaluation of solvent properties in relation to the solute's molecular structure offers predictive insights for solvent selection in research and development settings.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, substituted with reactive chlorine atoms and a phenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the phenyl group influences the molecule's overall lipophilicity and potential for π-π stacking interactions.

The efficiency of synthetic transformations and the ease of product purification are intrinsically linked to the solubility of the starting materials and intermediates. A thorough understanding of the solubility of this compound in common organic solvents is therefore not merely an academic exercise but a critical parameter for process development, enabling chemists to:

  • Optimize Reaction Kinetics: Ensuring the substrate is fully dissolved in the reaction medium maximizes the effective concentration and promotes higher reaction rates and yields.

  • Facilitate Purification: Knowledge of differential solubility is the cornerstone of purification techniques such as crystallization and chromatography.

  • Develop Formulations: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide aims to provide a detailed examination of the solubility profile of this compound, offering both a theoretical framework and practical guidance for laboratory applications.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which in chemical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules.[1] The molecular structure of this compound provides several clues to its expected solubility behavior.

Key Molecular Features:

  • Molecular Formula: C₁₀H₆Cl₂N₂[2]

  • Molecular Weight: 225.07 g/mol [2]

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogen atoms are potential hydrogen bond acceptors.

  • Dichloro-Substituents: The two chlorine atoms are electron-withdrawing, influencing the electron density of the pyrimidine ring and contributing to the molecule's overall polarity.

  • Phenyl Group: A nonpolar, hydrophobic moiety that significantly increases the molecule's lipophilicity.

  • Hydrogen Bond Acceptors: 2 (the two nitrogen atoms in the pyrimidine ring)[3]

  • Hydrogen Bond Donors: 0[3]

The presence of both a nonpolar phenyl group and a moderately polar dichloropyrimidine core suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents. The calculated XLogP3 value of 4.2 is a quantitative measure of its lipophilicity, indicating a preference for nonpolar environments.[3]

Qualitative and Quantitative Solubility Data

SolventSolvent TypePredicted/Observed SolubilityRationale
Chloroform (CHCl₃) Polar AproticSlightly SolubleThe polarity of chloroform can interact favorably with the dichloropyrimidine portion of the molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol (CH₃OH) Polar ProticSparingly Soluble[3]The ability of methanol to hydrogen bond may not be as effective given the absence of hydrogen bond donors on the solute.
Dichloromethane (CH₂Cl₂) Polar AproticSoluble (predicted)[4]Similar to chloroform, its polarity is well-suited to interact with the solute.
Ethanol (95%) Polar ProticSoluble (for the related 4,6-Dichloropyrimidine) at 50 mg/mL[5]This suggests that short-chain alcohols are effective solvents, likely due to a balance of polar and nonpolar characteristics.
Hexane NonpolarLow (predicted)The significant polarity of the dichloropyrimidine ring will likely limit solubility in highly nonpolar alkanes.
Toluene Nonpolar (Aromatic)Moderately Soluble (predicted)The aromatic nature of toluene can engage in π-π stacking with the phenyl and pyrimidine rings of the solute.
Water Highly Polar ProticLow[4]The hydrophobic phenyl group and the lack of hydrogen bond donors lead to poor aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in various organic solvents at a given temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visible in each vial.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Inject the filtered supernatant and the calibration standards into the HPLC system.

    • Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration determined by HPLC, typically in mg/mL or g/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Incubate at constant temperature (e.g., 24-48h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E G HPLC analysis E->G F Prepare calibration standards F->G H Calculate concentration G->H

Caption: Workflow for experimental solubility determination.

Safety and Handling Precautions

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.[2]

  • H332: Harmful if inhaled.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Guide for Rational Solvent Selection

The solubility of this compound is a critical factor in its successful application in organic synthesis and drug development. This guide has provided a comprehensive overview of its solubility characteristics, grounded in an understanding of its molecular structure and physicochemical properties.

Key Takeaways for Researchers:

  • Solvent Polarity is Key: A balance of polarity is crucial for effectively dissolving this compound. Solvents like dichloromethane and chloroform, which are moderately polar and aprotic, are predicted to be effective.

  • Aromatic Solvents Show Promise: The potential for π-π interactions suggests that aromatic solvents like toluene could also be suitable choices.

  • Protic Solvents May Be Less Effective: The absence of hydrogen bond donors on the solute molecule may limit its solubility in protic solvents like methanol and water.

  • Experimental Verification is Crucial: While predictive models are useful, the experimental determination of solubility remains the gold standard for obtaining accurate and reliable data for process optimization.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and robust chemical processes.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ascent Chemical. (n.d.). This compound. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenclorim. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Chemical Space of 2-Phenylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the 2-phenylpyrimidine scaffold, a privileged structure in medicinal chemistry known for its robust physicochemical properties and versatility in targeting kinases, GPCRs, and enzymes like CYP51 and USP1.

Executive Summary: The Privileged Architecture

The 2-phenylpyrimidine core is not merely a structural linker; it is a bioactive pharmacophore that balances lipophilicity with polar interaction potential. Unlike its isomer, the 4-phenylpyrimidine, the 2-phenyl variant positions the aromatic ring between the two pyrimidine nitrogens, creating a unique electronic environment.

Key Physicochemical Advantages:

  • Pi-Deficient Core: The pyrimidine ring acts as an electron-withdrawing core, lowering the pKa of attached amines and influencing metabolic stability.

  • Geometric Vectoring: The C2-phenyl group is rigid, directing substituents at C4 and C6 into specific vectors (typically 120° apart), ideal for spanning ATP-binding pockets in kinases.

  • Metabolic Resilience: The C2 position is blocked by the phenyl ring, preventing oxidative metabolism at this typically vulnerable site.

Structural Analysis & Vector Mapping

To systematically explore this chemical space, we define the scaffold through four distinct "Vectors of Modification."

Visualization: The 2-Phenylpyrimidine Vector Map

ScaffoldMap Core Pyrimidine Core (Electron Deficient) C2 C2 Vector: Phenyl Ring (Hydrophobic Anchor / Selectivity Gate) Core->C2 Rigid Linker C4 C4 Vector: Primary Functionalization (SnAr Displacement / Hinge Binding) Core->C4 High Reactivity C5 C5 Vector: Tuning (Steric/Electronic Control) Core->C5 Modulation C6 C6 Vector: Secondary (Solubility / Potency) Core->C6 Aux. Binding

Figure 1: Vector analysis of the 2-phenylpyrimidine scaffold.[1] The C2-phenyl serves as the structural anchor, while C4 offers the highest reactivity for library generation.

Synthetic Architectures

Two primary strategies dominate the construction of these scaffolds: De Novo Cyclization (Path A) and Sequential Functionalization (Path B).

Path A: The Pinner/Cyclization Route

Ideal for establishing the C2-phenyl bond early.

  • Mechanism: Condensation of benzamidines with 1,3-dicarbonyls or malonates.

  • Pros: High atom economy; establishes the C2-aryl group immediately.

  • Cons: Limited diversity at C4/C6 unless the dicarbonyl is pre-functionalized.

Path B: The Regioselective Substitution Route

Ideal for High-Throughput Screening (HTS) library generation.

  • Mechanism: Sequential SnAr and Suzuki-Miyaura coupling on 2,4-dichloropyrimidine.

  • Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the para-like nitrogen arrangement.

    • Step 1 (SnAr): Nucleophile adds at C4 .

    • Step 2 (Suzuki): Phenylboronic acid couples at C2-Cl .

Visualization: Synthetic Workflow

Synthesis StartA Path A: De Novo (Benzamidine + 1,3-Dicarbonyl) IntA 2-Phenyl-4,6-hydroxypyrimidine StartA->IntA StartB Path B: Functionalization (2,4-Dichloropyrimidine) IntB 4-Substituted-2-chloropyrimidine (Regioselective SnAr at C4) StartB->IntB Nucleophile (R-NH2) ProcA POCl3 Chlorination IntA->ProcA ProcB Suzuki Coupling (Pd(PPh3)4 / Phenylboronic Acid) IntB->ProcB ProcA->IntB Final Target: 2-Phenylpyrimidine Library ProcB->Final

Figure 2: Strategic pathways for scaffold synthesis. Path B is preferred for late-stage diversification.

Case Studies in Drug Discovery

The 2-phenylpyrimidine moiety has demonstrated efficacy across diverse biological targets.

Target ClassRepresentative CompoundMechanism of ActionRole of 2-Phenyl Core
Kinase (BTK) Compound 11g (Ref 1)Irreversible InhibitionThe phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over EGFR.
DUBs (USP1) ML323 (Ref 2)Allosteric InhibitionStabilizes the inhibitor within the USP1/UAF1 complex interface; the phenyl group is critical for nanomolar potency.
Antifungal (CYP51) Compound C6 (Ref 3)Sterol Biosynthesis InhibitorThe scaffold mimics the lanosterol core; the phenyl group interacts with the heme access channel.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Phenyl-4-Amino-Pyrimidines

Objective: To synthesize a library of C4-amino substituted 2-phenylpyrimidines using the "Path B" strategy.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Amine (R-NH2) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aq)

  • Solvents: Ethanol (Step 1), Dioxane/Water (Step 2)

Step-by-Step Methodology:

  • C4-Selective SnAr Displacement:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (0.5 M).

    • Cool to 0°C. Add DIPEA (1.2 eq) followed by the amine (1.0 eq) dropwise.

    • Scientific Rationale: Low temperature and stoichiometric control prevent double substitution at C2. The C4 position is activated by two ring nitrogens, making it kinetically favored.

    • Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

    • Evaporate solvent and purify via silica flash chromatography (Hexane/EtOAc).

  • C2-Suzuki Coupling:

    • Dissolve the 2-chloro-4-amino-pyrimidine intermediate in 1,4-Dioxane.

    • Add Phenylboronic acid (1.2 eq) and Na2CO3 solution (2.0 M, 3 eq).

    • Degas with Nitrogen for 10 mins.

    • Add Pd(PPh3)4 (5 mol%).

    • Heat to reflux (90–100°C) for 12 hours under inert atmosphere.

    • Self-Validating Check: The disappearance of the aryl chloride peak on LCMS indicates completion.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol 2: Physicochemical Optimization (Solubility)

If the 2-phenyl group induces poor aqueous solubility:

  • Strategy: Introduce a morpholine or piperazine moiety at C4 .

  • Rationale: These groups disrupt planar stacking and introduce an ionizable nitrogen (in piperazine), significantly lowering LogP and improving metabolic stability (Ref 4).

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: NIH / PubMed Central

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Source: Journal of Medicinal Chemistry (via PubMed)

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry [1][2][3]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: MDPI

Sources

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 4,6-dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, including anticancer and antiviral drugs. The targeted synthesis of 2,4,6-trisubstituted pyrimidines is therefore a critical task. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the precise installation of aryl or heteroaryl substituents onto the pyrimidine ring under relatively mild conditions.[1][2] This guide focuses on the Suzuki coupling of 4,6-dichloro-2-phenylpyrimidine, a common starting material, providing in-depth insights into reaction optimization, mechanistic considerations, and a detailed experimental protocol. A key challenge and focus of this work is achieving site-selectivity, as the two chlorine atoms at the C4 and C6 positions exhibit differential reactivity.[3][4]

Mechanism and the Key to Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring, forming a Pd(II) complex. This is often the rate-determining step.[5][6]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium complex, displacing the halide.[5][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

DOT Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X In pd_complex_1 L | Ar-Pd(II)-X | L oxidative_addition->pd_complex_1 transmetalation Transmetalation (R-B(OR)3-) pd_complex_1->transmetalation X- Out pd_complex_2 L | Ar-Pd(II)-R | L transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-R (Product) reductive_elimination->product boronate R-B(OH)2 + Base -> [R-B(OH)3]- boronate->transmetalation Activates Boronic Acid

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Regioselectivity: The C4 vs. C6 Position

For dihalopyrimidines, the site of the initial coupling is governed by the electronic properties of the carbon-halogen bonds. In 2,4- and 4,6-dihalopyrimidines, the C4 and C6 positions are generally more electrophilic and thus more reactive towards oxidative addition compared to the C2 position.[3][4] For this compound, the two chlorine atoms are in electronically similar environments. Therefore, achieving selective mono-arylation can be challenging, often yielding a mixture of the 4-substituted product and the 4,6-disubstituted product. However, careful control of reaction conditions—specifically stoichiometry of the boronic acid (using ~1.0 equivalent), reaction time, and temperature—can favor the formation of the mono-arylated product, 4-aryl-6-chloro-2-phenylpyrimidine.[10]

Optimizing Reaction Parameters: A Guide to Experimental Choices

The success of the Suzuki coupling hinges on the interplay of several key components. The choice of each can dramatically affect yield, reaction time, and selectivity.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source, often used for its simplicity. PdCl₂(dppf): A stable Pd(II) precatalyst that is effective for a wide range of substrates. Buchwald Precatalysts (e.g., SPhos, XPhos): Highly active catalysts based on bulky, electron-rich phosphine ligands, excellent for coupling less reactive aryl chlorides.[11][12] Lower catalyst loadings (0.5-2 mol%) are often possible.[13][14]
Ligand Triphenylphosphine (PPh₃): A standard, versatile ligand. Bulky Biarylphosphines (e.g., SPhos): These ligands promote the crucial oxidative addition step for challenging substrates like heteroaryl chlorides and can improve reaction rates and yields significantly.[12]
Base Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is stronger and can be beneficial for less reactive substrates. Phosphates (K₃PO₄): A strong base often used in anhydrous conditions or for substrates sensitive to hydrolysis. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[15][16]
Solvent Ethers (1,4-Dioxane, THF): Aprotic solvents that are excellent at solubilizing the palladium complexes. Often used with an aqueous solution of the base.[17][18] Aromatics (Toluene): A non-polar option, often used with phosphate bases under anhydrous conditions. Polar Aprotic (DMF, DMSO): Can be effective but may lead to different selectivity profiles in some systems.[19] The presence of water is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.[18]
Boronic Acid/Ester Aryl Boronic Acids: The standard coupling partner. Prone to degradation (protodeboronation), so using fresh, high-purity reagents is crucial.[20] Pinacol Esters / MIDA Boronates: More stable alternatives to boronic acids, particularly useful for heteroaryl partners or for slow, controlled release of the boronic acid in situ.[17][20]

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-chloro-2-phenylpyrimidine

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

DOT Visualization: Experimental Workflow

Workflow setup 1. Setup & Degas - Assemble glassware under inert gas - Add solid reagents solvents 2. Add Solvents - Add 1,4-Dioxane and Water - Degas mixture with Ar/N2 stream setup->solvents catalyst 3. Add Catalyst - Add Pd(PPh3)4 - Final degas solvents->catalyst reaction 4. Reaction - Heat to 90 °C - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Quench with water - Extract with Ethyl Acetate reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify characterize 7. Characterization - Obtain final product - Analyze by NMR, MS purify->characterize

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 167 mg, 1.1 mmol), and potassium carbonate (e.g., 415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Through a septum, add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL).

  • Degassing: Sparge the resulting suspension with a gentle stream of argon or nitrogen gas for 15-20 minutes to thoroughly remove dissolved oxygen.[20]

  • Catalyst Addition: Briefly remove the gas inlet and add the tetrakis(triphenylphosphine)palladium(0) (e.g., 35 mg, 0.03 mmol) to the flask against a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting dichloropyrimidine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, 4-(4-methoxyphenyl)-6-chloro-2-phenylpyrimidine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) source or phosphine ligand has been oxidized by air.[20] Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).[20] Insufficient Degassing: Oxygen has deactivated the catalyst.[20]Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere. Use a fresh bottle of boronic acid or consider a more stable boronate ester. Ensure the degassing procedure is rigorous and maintained throughout the setup.
Formation of Homocoupling Product (Biaryl) Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[20] Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction can sometimes favor homocoupling.Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[20]
Protodeboronation (Boronic acid replaced by -H) Excessive Heat or Reaction Time: Can lead to decomposition of the boronic acid. Presence of excess water/base: Can accelerate the undesired hydrolysis pathway.Run the reaction at the lowest effective temperature. Monitor carefully and stop the reaction once the starting material is consumed. Consider using a more stable boronate ester (e.g., pinacol ester).[20]
Low Regioselectivity (Mixture of mono- and di-substituted products) Stoichiometry: Using more than ~1.1 equivalents of boronic acid will favor disubstitution. High Temperature/Long Reaction Time: Conditions that drive the first coupling to completion will also promote the second.Use precisely 1.0-1.1 equivalents of the boronic acid. Monitor the reaction closely and quench it as soon as the starting dichloropyrimidine is consumed to minimize the formation of the diarylated product.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and THF are also highly flammable. Handle these solvents exclusively in a fume hood and away from ignition sources.

  • Bases: Solid potassium carbonate can be irritating. Avoid inhalation of dust and skin contact.

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

This guide provides a comprehensive framework for successfully performing the Suzuki coupling reaction on this compound. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can achieve high yields and desired selectivity, facilitating the synthesis of novel pyrimidine derivatives for drug discovery and development.

References

  • Suzuki reaction - Wikipedia. (n.d.).
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
  • BenchChem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Masum, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2020, August). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem. (n.d.). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
  • W. W. L. (2001, August 1). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sigman, M. S., & Ghaffari, B. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • St. Jean, D. J. Jr., & Poon, D. J. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Kempe, R., & Schareina, T. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).

Sources

Application Note: Controlled Arylation of 4,6-Dichloro-2-phenylpyrimidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The 4,6-dichloro-2-phenylpyrimidine scaffold is a critical intermediate in the synthesis of high-performance OLED emitters (e.g., thermally activated delayed fluorescence materials) and kinase inhibitors (e.g., dual EGFR/VEGFR-2 antagonists).

The Core Challenge: Symmetry Breaking Unlike 2,4-dichloropyrimidines, where the C4 and C2 positions have distinct electronic environments, this compound possesses a


 axis of symmetry. The C4 and C6 chlorines are chemically equivalent.
  • Implication: The first cross-coupling event breaks this symmetry.

  • Risk: The resulting mono-arylated product often remains highly reactive. Without precise kinetic control, the reaction proceeds rapidly to the bis-arylated product, resulting in a statistical mixture (Starting Material : Mono : Bis) that is difficult to purify.

This guide provides two distinct protocols:

  • Protocol A (Desymmetrization): Optimized for high-selectivity mono-arylation to create "Janus" pyrimidines (hetero-diaryl systems).

  • Protocol B (Exhaustive Coupling): Optimized for rapid, high-yield bis-arylation for symmetric core synthesis.

Mechanistic Insight & Selectivity Control

The Suzuki-Miyaura coupling of electron-deficient heterocycles follows the standard Pd(0)/Pd(II) catalytic cycle. However, the pyrimidine core presents specific electronic behaviors:

  • Oxidative Addition (OA): The C-Cl bond is activated by the electron-withdrawing nitrogen atoms.

  • Transmetallation: The rate-determining step in many pyrimidine couplings.

  • The "Second Coupling" Acceleration: Upon mono-arylation, if the incoming aryl group is electron-donating (e.g., 4-methoxyphenyl), the remaining C-Cl bond becomes slightly deactivated. However, if the incoming group is electron-neutral or withdrawing, the second OA step may occur faster than the first due to catalyst proximity or minimal electronic deactivation, leading to "over-coupling."

Visualizing the Reaction Pathway

ReactionPathway cluster_logic Selectivity Logic SM 4,6-Dichloro- 2-phenylpyrimidine Mono 4-Aryl-6-chloro- 2-phenylpyrimidine (Target A) SM->Mono  + Ar-B(OH)2 (1.0 eq)  k1 (Rate Constant) Pd0 Pd(0) Catalyst Pd0->SM Oxidative Addition Bis 4,6-Diaryl- 2-phenylpyrimidine (Target B) Mono->Bis  + Ar-B(OH)2 (>1.0 eq)  k2 (Rate Constant) Homo Biaryl Homocoupling (Impurity) Logic1 If k2 ≈ k1: High risk of Bis-product Requires Stoichiometric Control

Caption: Reaction pathway illustrating the competitive kinetics between mono- and bis-arylation. k1 and k2 represent the rate constants for the first and second catalytic cycles.

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Objective: Isolate the 4-aryl-6-chloro-2-phenylpyrimidine intermediate.

Critical Parameter: To maximize mono-selectivity, we utilize Substrate Excess or Strict Stoichiometry combined with a biphasic solvent system that modulates catalyst activity.

ReagentEquiv.[1][2][3][4]Role
This compound 1.0 Substrate
Arylboronic Acid0.95Limiting Reagent (Prevents Bis)
Pd(PPh3)40.03 (3 mol%)Catalyst (Standard activity)
Na2CO3 (2M aq.)2.5Base
Toluene / Ethanol4:1 v/vSolvent System

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine Toluene (8 mL) and Ethanol (2 mL). Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

  • Loading: Add this compound (1.0 mmol, 225 mg) and Pd(PPh3)4 (35 mg). Stir for 5 mins under Argon.

  • Activation: Add 2M Na2CO3 (1.25 mL). The mixture will be biphasic.

  • Controlled Addition: Add the Arylboronic Acid (0.95 mmol) in one portion.

    • Note: Using slightly less than 1.0 equivalent ensures the unreacted species is the easily separable starting material, rather than the difficult-to-separate bis-product.

  • Thermal Cycle: Heat to 60°C (Oil bath). Do not reflux.

    • Reasoning: Lower temperature (60°C vs 100°C) increases the difference between

      
       and 
      
      
      
      , favoring mono-substitution.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 2 hours. Stop when Boronic Acid is consumed.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Column chromatography on Silica Gel.

    • Elution Order: Bis-product (Fastest) → Mono-product (Target) → Starting Material (Slowest).

Protocol B: Exhaustive Bis-Arylation

Objective: Synthesis of symmetric 4,6-diaryl-2-phenylpyrimidines (e.g., for OLED host materials).

Critical Parameter: High temperature and high catalyst loading to overcome steric hindrance at the final coupling step.

ReagentEquiv.[1][2][3][4]Role
This compound 1.0 Substrate
Arylboronic Acid2.5 - 3.0 Excess Reagent
Pd(dppf)Cl2·DCM0.05 (5 mol%)Robust Catalyst for difficult couplings
K3PO4 (Tribasic)4.0Stronger Base
1,4-Dioxane10 volHigh-boiling solvent

Step-by-Step Methodology:

  • Setup: Use a microwave vial or a heavy-walled pressure tube.

  • Solvent Prep: Degas 1,4-Dioxane (anhydrous) with Argon.

  • Loading: Add Substrate (1.0 mmol), Boronic Acid (2.5 mmol), K3PO4 (4.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 12–16 hours.

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Scavenging (Pharma Grade): If metal purity is critical, add a thiourea-based scavenger (e.g., SiliaMetS® Thiol) during the cooling phase.

  • Workup: Filter through a Celite pad to remove inorganic salts and palladium black. Rinse with hot toluene (product may have low solubility in cold solvents).

  • Crystallization: Many bis-arylated pyrimidines are highly crystalline. Evaporate solvent to minimal volume and precipitate with Methanol or Hexane.

Troubleshooting & Self-Validating Logic

The following workflow diagram illustrates the decision-making process during reaction monitoring.

Workflow Start Start Reaction (T=2 hrs) TLC Check TLC/LCMS Start->TLC Decision1 Boronic Acid Consumed? TLC->Decision1 Decision2 SM Remaining? Decision1->Decision2 No (Excess BA present) AddBoron Add 0.2 eq Boronic Acid Decision1->AddBoron Yes, but conversion low AddCat Add 1 mol% Catalyst Increase Temp Decision2->AddCat Yes (Stalled) Stop Quench & Workup Decision2->Stop No (Complete) AddBoron->TLC AddCat->TLC

Caption: Self-validating workflow for reaction monitoring. This logic prevents "blind" heating and ensures reagents are replenished only when necessary.

Common Failure Modes
  • Hydrolysis (Phenol Formation):

    • Symptom:[2][3][5][6][7][8][9][10][11][12] Appearance of a polar spot (OH-pyrimidine).

    • Cause: Too much water in solvent or hydroxide impurities in base.

    • Fix: Switch to anhydrous K3PO4 in Dioxane (Protocol B conditions).

  • Protodeboronation:

    • Symptom:[2][3][5][6][7][8][9][10][11][12] Loss of boronic acid, formation of Ar-H.

    • Cause: Electron-rich boronic acids are unstable at high heat/high pH.

    • Fix: Use Pd(dppf)Cl2 which works faster, or switch to Boronic Esters (Pinacol esters).

References

  • Gong, Y. et al. (2025). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI Molecules.

  • Luo, Y. et al. (2024). "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." NIH PubMed Central.

  • Munawar, A. et al. (2025).[1] "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." ResearchGate.[1]

  • El-Sherief, H. et al. (2024).[13] "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors."[5][9][13] Frontiers in Chemistry.

  • Adrio, J. et al. (2023). "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." ResearchGate.[1]

Sources

Precision Amination Protocols for 4,6-Dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Amination of 4,6-dichloro-2-phenylpyrimidine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Application Note: AN-PYR-046

Executive Summary

The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Its


-symmetry presents a unique synthetic opportunity: the two electrophilic chlorides at positions 4 and 6 are chemically equivalent until the first substitution occurs.

This guide provides authoritative protocols for controlling the nucleophilic aromatic substitution (


) of this scaffold. We detail two distinct workflows:
  • Kinetic Control (Mono-Amination): Selectively synthesizing 4-amino-6-chloro-2-phenylpyrimidine.

  • Thermodynamic Forcing (Bis-Amination): Generating symmetric or asymmetric 4,6-diamino derivatives.

Mechanistic Insight & Strategic Analysis

The Symmetry-Breaking Challenge

In this compound, the C4 and C6 positions are highly electrophilic due to the electron-deficient pyrimidine ring.

  • Initial State: C4 and C6 are homotopic (equivalent). Attack at either site yields the same product.

  • Intermediate State: Upon mono-amination, the introduced amino group (

    
    ) acts as an electron-donating group (EDG) via resonance. This significantly deactivates the pyrimidine ring, making the remaining chloride at C6 less electrophilic than the starting material.
    

Implication: This electronic deactivation is the key to selectivity. By controlling temperature and stoichiometry, one can arrest the reaction at the mono-aminated stage with high fidelity.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between mono- and bis-amination pathways.

ReactionPathway SM 4,6-Dichloro- 2-phenylpyrimidine Mono Mono-Product: 4-Amino-6-chloro- 2-phenylpyrimidine SM->Mono Amine (1.0 eq) Low Temp SNAr Side Side Product: Hydrolysis (6-OH) SM->Side H2O / Base Competes Bis Bis-Product: 4,6-Diamino- 2-phenylpyrimidine Mono->Bis Amine (Excess) High Temp Forcing Conditions

Figure 1: Stepwise


 pathway for this compound. The deactivation of the core after the first step facilitates the isolation of the mono-product.

Experimental Protocols

Protocol A: Selective Mono-Amination

Objective: Synthesis of 4-chloro-6-(substituted-amino)-2-phenylpyrimidine. Principle: Kinetic control using stoichiometric limiting of the nucleophile and low temperature to prevent over-reaction.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Isopropyl Alcohol (iPrOH) or THF (Anhydrous)

    • Note: iPrOH is preferred for green chemistry and ease of workup, but THF is required for lipophilic amines.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in iPrOH (

    
    ).
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
    • Critical: Low temperature maximizes the rate difference between the first and second substitution.

  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the Amine (1.05 equiv) over 15 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
    
    • Endpoint: Disappearance of starting material. If bis-product starts forming (>5%), stop immediately.

  • Workup (Precipitation Method):

    • For solid products: Pour the reaction mixture into ice-cold water (

      
      ). The product often precipitates as a white/off-white solid. Filter, wash with water, and dry.[3]
      
  • Workup (Extraction Method):

    • If no precipitate forms: Remove volatiles in vacuo. Redissolve residue in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from EtOH or Flash Column Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Exhaustive Bis-Amination

Objective: Synthesis of 4,6-bis(substituted-amino)-2-phenylpyrimidine (Symmetric or Asymmetric). Principle: Thermodynamic forcing to overcome the electronic deactivation of the mono-substituted intermediate.

Materials
  • Substrate: this compound OR Mono-chloro intermediate from Protocol A.

  • Nucleophile: Amine (2.5 equiv for symmetric from dichloro; 1.5 equiv for asymmetric from mono-chloro).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential).

Step-by-Step Procedure
  • Setup: Charge a pressure vial or reflux flask with the substrate.

  • Solvation: Add DMF (

    
    ).
    
  • Reagents: Add

    
     (3.0 equiv) and the Amine.
    
  • Heating:

    • For Aliphatic Amines: Heat to

      
      .
      
    • For Anilines/Weak Nucleophiles: Heat to

      
      .
      
  • Duration: Stir for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup:

    • Cool to RT. Pour into excess water (

      
       reaction volume).
      
    • Vigorous stirring usually yields a precipitate. Filter and wash with water.[3]

    • If oil forms: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Workflow Visualization

Workflow Start Start: this compound Decision Target Product? Start->Decision MonoPath Protocol A: Mono-Amination Decision->MonoPath Unsymmetric / Mono BisPath Protocol B: Bis-Amination Decision->BisPath Symmetric Bis MonoCond 1.05 eq Amine, DIPEA iPrOH, 0°C -> RT MonoPath->MonoCond MonoIso Precipitate in Water or Extract MonoCond->MonoIso MonoProd 4-Amino-6-chloro-2-phenylpyrimidine MonoIso->MonoProd MonoProd->BisPath Sequential Addition (For Asymmetric Bis) BisCond Excess Amine, K2CO3 DMF, 100°C BisPath->BisCond BisProd 4,6-Diamino-2-phenylpyrimidine BisCond->BisProd

Figure 2: Decision tree for selecting the appropriate experimental conditions based on the desired substitution pattern.

Troubleshooting & Optimization Guide

The following data summarizes common issues and validated solutions based on


 reactivity patterns of chloropyrimidines.
IssueProbable CauseCorrective Action
Low Yield (Mono) Hydrolysis of C-Cl bondEnsure solvents are anhydrous. Avoid hydroxide bases; use DIPEA or dry

.
Over-reaction (Bis formation in Protocol A) Temperature too high or excess amineStrictly maintain

during addition. Verify amine stoichiometry (max 1.1 eq).
No Reaction (Protocol B) Poor nucleophilicity (e.g., electron-poor anilines)Switch solvent to NMP. Increase temp to

. Consider Pd-catalysis (Buchwald-Hartwig).[2][4]
Incomplete Conversion Product inhibition (HCl salt formation)Ensure sufficient base (DIPEA/

) is present to scavenge HCl.

References

  • Regioselectivity in Pyrimidines: Smith, S. M., & Buchwald, S. L. (2011). "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters. Link (Demonstrates the inherent reactivity differences in chloropyrimidines).

  • General

    
     Protocols:  BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." Link (Provides analogous conditions for 4,6-dichloro systems).
    
  • Mechanism of Amination: O'Donnell, M., et al. (2014). "A complementary route to diaminopyrimidines through regioselective

    
     amination reactions." Tetrahedron Letters. Link
    
  • Solvent Effects: "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...". Preprints.org. Link (Discusses solvent influence on amination rates).

  • Bis-Amination Conditions: ResearchGate. "Amination of 4,6- and 2,4-Dichloropyrimidines with Polyamines." Link (Validation of forcing conditions for bis-substitution).

Sources

Application Note: High-Efficiency Sonogashira Coupling of 4,6-Dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4,6-dichloro-2-phenylpyrimidine via Sonogashira cross-coupling is a critical transformation in the synthesis of advanced optoelectronic materials (OLEDs, liquid crystals) and kinase inhibitors. Unlike their bromo- or iodo-analogs, chloropyrimidines offer a cost-effective starting material but present kinetic challenges regarding oxidative addition.

This guide details optimized protocols for overcoming the inherent inertness of the C-Cl bond. We provide distinct methodologies for controlled mono-alkynylation (desymmetrization) and exhaustive bis-alkynylation , leveraging the electron-deficient nature of the pyrimidine core to facilitate Palladium-catalyzed cycles.

Mechanistic Insight & Substrate Analysis

Substrate Electronics

The this compound scaffold presents a unique electronic environment. The pyrimidine ring is inherently electron-deficient (


-deficient), which activates the C-Cl bonds for oxidative addition compared to chlorobenzenes. However, they remain less reactive than iodides or bromides.
  • C2-Phenyl Effect: The phenyl group at C2 extends conjugation, stabilizing the system and improving solubility in non-polar solvents (Toluene, THF), but it exerts minimal steric hindrance on the reactive C4/C6 centers.

  • Symmetry: The C4 and C6 positions are chemically equivalent. Desymmetrization (mono-coupling) relies strictly on statistical probability and kinetic control.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. The rate-limiting step for this specific substrate is the Oxidative Addition of the Pd(0) species into the C-Cl bond.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Substrate (R-Cl) PdII_Complex Pd(II) Complex Ar-Pd(L)2-Cl OxAdd->PdII_Complex Transmetal Transmetallation Cu-Acetylide Entry PdII_Complex->Transmetal Iso Cis/Trans Isomerization Transmetal->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product Alkyne Terminal Alkyne + Base CuAcetylide Cu(I)-Acetylide Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetal Cu Transfer

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the chloropyrimidine substrate.

Critical Reaction Parameters

Success depends on balancing catalyst activity against the propensity for homocoupling (Glaser coupling) or hydrolysis.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)The bis-triphenylphosphine complex is robust. For sluggish reactions, Pd₂(dba)₃ + XPhos is the "nuclear option" to force oxidative addition.
Co-Catalyst CuI (2-5 mol%)Essential for transmetallation. Must be high purity (white/off-white, not green).
Base Et₃N or Diisopropylamine Acts as both solvent (or co-solvent) and proton scavenger.
Solvent THF or Toluene THF is preferred for mono-coupling (lower temp). Toluene is ideal for bis-coupling (reflux).
Atmosphere Argon/Nitrogen (Strict)Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser side-reaction).

Experimental Protocols

Protocol A: Regioselective Mono-Alkynylation

Objective: Synthesize 4-alkynyl-6-chloro-2-phenylpyrimidine.

Logic: Kinetic control is achieved by keeping the substrate in excess relative to the active catalyst and limiting the alkyne concentration.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add This compound (1.0 equiv, e.g., 2.25 g, 10 mmol) and Pd(PPh₃)₂Cl₂ (0.03 equiv).

  • Solvent: Add anhydrous THF (10 mL/mmol) and degassed Et₃N (3.0 equiv). Stir until dissolved.

  • Activation: Add CuI (0.03 equiv). The solution may turn slightly yellow/brown.

  • Addition: Add the terminal alkyne (1.05 equiv) dropwise over 30 minutes at Room Temperature (RT).

    • Note: Slow addition prevents high local concentrations of alkyne, reducing bis-coupling risk.

  • Reaction: Heat to 40–50°C . Monitor by TLC (usually 10-20% EtOAc/Hexane) every hour.

    • Endpoint: Stop when the starting material spot diminishes significantly, even if not fully consumed, to prevent bis-product formation.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel column chromatography. The Bis-product (non-polar) elutes first, followed by the Mono-product, then unreacted starting material.

Protocol B: Exhaustive Bis-Alkynylation

Objective: Synthesize 4,6-bis(alkynyl)-2-phenylpyrimidine (e.g., for OLED emitters).

Logic: Thermodynamic control drives the reaction to completion using excess reagents and higher thermal energy.

  • Setup: Sealed pressure tube or heavy-walled RBF with reflux condenser. Inert atmosphere.

  • Charging: Add This compound (1.0 equiv) and Pd(PPh₃)₂Cl₂ (0.05 equiv).

  • Solvent: Add anhydrous Toluene (5 mL/mmol) and Diisopropylamine (5.0 equiv).

  • Co-Catalyst: Add CuI (0.05 equiv).

  • Reagent: Add terminal alkyne (2.5 – 3.0 equiv).

  • Reaction: Heat to 90–100°C (or reflux) for 12–24 hours.

    • Observation: A heavy precipitate (ammonium salt) usually forms.

  • Validation: Check TLC. The starting material and mono-intermediate should be completely consumed.

  • Workup: Dilute with DCM, wash with water and brine (to remove amine salts). Dry over MgSO₄.[1]

  • Purification: Recrystallization (often possible from Ethanol/Hexane due to symmetry) or short silica plug filtration.

Workflow Decision Tree

Use this logic flow to determine the appropriate pathway for your target molecule.

DecisionTree Start Target Molecule? Mono Mono-Alkynyl (Asymmetric) Start->Mono Bis Bis-Alkynyl (Symmetric) Start->Bis Cond_Mono Protocol A: 1.05 eq Alkyne THF, 50°C Mono->Cond_Mono Cond_Bis Protocol B: 3.0 eq Alkyne Toluene, 100°C Bis->Cond_Bis Check Check TLC: Is Mono-product converting to Bis? Cond_Mono->Check Stop Reaction Stop Reaction Check->Stop Reaction Yes (Early) Continue Continue Check->Continue No

Figure 2: Decision matrix for selecting reaction conditions based on target stoichiometry.

Troubleshooting & Optimization

IssueDiagnosticSolution
No Reaction Starting material persists on TLC after 4h.The C-Cl bond is too inert. Switch to PdCl₂(dppf) or add XPhos ligand. Increase temp to reflux.
Glaser Coupling Appearance of symmetrical alkyne dimer (check by NMR/MS).Oxygen leak. Degas solvents more thoroughly (freeze-pump-thaw). Add alkyne slower.
Black Precipitate "Palladium Black" formation (catalyst decomposition).Reaction temp too high or ligand insufficient. Add excess PPh₃ (10 mol%) to stabilize Pd species.
Inseparable Mixture Mono and Bis products co-elute.Change chromatography solvent.[1] Toluene/Hexane gradients often separate these better than EtOAc/Hexane.

Safety & Handling

  • Alkynes: Low molecular weight alkynes are flammable and volatile. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Pressure: When heating in sealed tubes (Protocol B), ensure glassware is rated for pressure to avoid rupture.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Nagy, S., et al. (2011). Synthesis and Photophysical Properties of Alkynylated Pyrimidines by Site-Selective Sonogashira Reactions of 2,4,5,6-Tetrachloropyrimidine.[2] European Journal of Organic Chemistry, 2011(11), 2088–2093.[2] Link

  • Plé, N., et al. (2002). Metalation of bromopyrimidines. Tetrahedron, 58(44), 8969-8974. (Provides context on pyrimidine halogen reactivity). Link

  • BenchChem. (2025).[3] Application Note: Regioselective Sonogashira Coupling of Halogenated Pyridines/Pyrimidines.[3] Link

  • Organic Chemistry Portal. Sonogashira Coupling Mechanism and Conditions. Link

Sources

Application Note: High-Fidelity Synthesis of VEGFR-2 Inhibitors Utilizing the 4,6-Dichloro-2-phenylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) remains a cornerstone target in anti-angiogenic cancer therapy. While first-generation inhibitors (e.g., Sorafenib, Sunitinib) utilized bis-aryl urea or indolinone scaffolds, the 2,4,6-trisubstituted pyrimidine pharmacophore has emerged as a privileged structure for "Type II" kinase inhibition.

This application note details the strategic synthesis of novel VEGFR-2 inhibitors starting from 4,6-dichloro-2-phenylpyrimidine . Unlike the commonly used 2,4-dichloropyrimidine, the presence of the 2-phenyl moiety serves two critical functions:

  • Hydrophobic Anchoring: It occupies the hydrophobic pocket adjacent to the ATP-binding site, often improving affinity and selectivity over other kinases.

  • Structural Rigidity: The phenyl ring restricts the conformational freedom of the pyrimidine core, potentially reducing the entropic penalty of binding.

This protocol focuses on a sequential Nucleophilic Aromatic Substitution (


)  strategy. Because this compound is chemically symmetric (

symmetry), the first substitution breaks symmetry to create a regio-defined intermediate. The second substitution introduces the "tail" moiety required for solubility and solvent-channel interaction.

Retrosynthetic Analysis & Design Logic

The synthesis is designed to construct an inhibitor featuring a "Hinge Binder" at the C4 position and a "Solubilizing Tail" at the C6 position (or vice-versa, as they are initially equivalent).

Design Logic:
  • Core: 2-phenylpyrimidine (Scaffold).[1]

  • Position 4 (Hinge Binder): Introduction of an electron-rich aniline (e.g., 3-fluoroaniline or 4-methoxyaniline) to form hydrogen bonds with the kinase hinge region (Cys919 in VEGFR-2).

  • Position 6 (Solvent Tail): Introduction of a bulky, basic amine (e.g., 4-(morpholinomethyl)aniline) to extend into the solvent channel, improving pharmacokinetic properties and cellular potency.

Diagram 1: Retrosynthetic Disconnection & Workflow

G cluster_logic Symmetry Breaking Strategy Target Target VEGFR-2 Inhibitor (Unsymmetrical 4,6-diamino-2-phenylpyrimidine) Intermediate Intermediate 1 (Mono-chloro-mono-amino species) Target->Intermediate Step 2: Harsh S_NAr (120-140°C) SM Starting Material This compound Intermediate->SM Step 1: Controlled S_NAr (80°C, 1.0 eq) Reagent2 Reagent B (Solubilizing Tail: R-NH2) Intermediate->Reagent2 + Reagent1 Reagent A (Hinge Binder: Ar-NH2) SM->Reagent1 +

Caption: Retrosynthetic logic illustrating the sequential breakdown of the C2-symmetric scaffold into functionalized kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Controlled Mono-Substitution (Symmetry Breaking)

Objective: Synthesize 4-chloro-N-(3-fluorophenyl)-2-phenylpyrimidin-6-amine (Intermediate 1). Criticality: Controlling stoichiometry is vital. Use of excess amine leads to di-substitution (byproduct).

Materials:

  • This compound (1.0 eq, 2.25 g, 10 mmol)

  • 3-Fluoroaniline (1.0 eq, 0.96 mL, 10 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL)

  • Solvent: n-Butanol (n-BuOH) or Ethanol (EtOH)

    • Note: Protic solvents like n-BuOH often facilitate

      
       via transition state stabilization, despite being nucleophilic themselves (steric bulk of n-BuOH minimizes ether formation).
      

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (2.25 g) in n-BuOH (30 mL).

  • Addition: Add 3-Fluoroaniline (1.0 eq) dropwise at room temperature. Follow with DIPEA (1.5 eq).

  • Reaction: Heat the mixture to 80°C (oil bath temperature).

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) every 2 hours. The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
    • Checkpoint: If di-substituted product (

      
      ) appears, lower temperature to 60°C immediately.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates directly from n-BuOH upon cooling. If so, filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water is preferred. If necessary, flash chromatography (0-20% EtOAc in Hexanes).

  • Yield Expectation: 75-85% as a white/off-white solid.

Protocol B: Second Substitution (Library Generation)

Objective: Synthesize final inhibitor N4-(3-fluorophenyl)-N6-(4-(morpholinomethyl)phenyl)-2-phenylpyrimidine-4,6-diamine. Criticality: The second chlorine is deactivated by the electron-donating effect of the first amino group. Harsh conditions are required.

Materials:

  • Intermediate 1 (from Protocol A) (1.0 eq, 1 mmol)

  • 4-(Morpholinomethyl)aniline (1.2 eq, 1.2 mmol)

  • Catalytic Acid: conc. HCl (2-3 drops) OR p-TsOH (0.1 eq)

    • Mechanism:[1][2] Acid catalysis protonates the pyrimidine N3/N1, making the C6 position more electrophilic.

  • Solvent: n-Butanol or 2-Methoxyethanol.

Step-by-Step Methodology:

  • Setup: In a pressure vial (microwave compatible) or heavy-walled flask, suspend Intermediate 1 (300 mg) and 4-(morpholinomethyl)aniline (230 mg) in n-BuOH (5 mL).

  • Catalysis: Add 2 drops of conc. HCl .

  • Reaction:

    • Method A (Thermal): Reflux at 120°C for 12-16 hours.

    • Method B (Microwave - Recommended): Heat at 140°C for 45 minutes (High Absorption).

  • Workup:

    • Cool to room temperature.[3]

    • Basify with saturated

      
       solution (pH 8-9).
      
    • Extract with DCM (dichloromethane) containing 5% MeOH (to ensure solubility of the polar tail).

  • Purification:

    • The crude is likely polar. Use Flash Chromatography (DCM:MeOH 95:5 to 90:10).

    • Alternatively, convert to HCl salt by adding 4N HCl in dioxane to the DCM solution, filtering the precipitate.

Data Presentation & Validation

To ensure the protocol was successful, compare the analytical data against these expected parameters.

Table 1: Analytical Specifications for Validation

ParameterStarting MaterialIntermediate 1 (Mono-sub)Final Inhibitor (Di-sub)
Appearance White crystalline solidOff-white/Pale yellow solidYellow/Tan solid
1H NMR (DMSO-d6) Symmetric. 1 singlet for H-5 (~7.8 ppm).Asymmetric. H-5 singlet shifts upfield (~6.5 ppm). 1 NH signal (broad).Asymmetric. H-5 singlet further upfield (~5.8 ppm). 2 distinct NH signals.
LC-MS (ESI) [M+H]+ 225/227 (Cl2 pattern)[M+H]+ ~300 (Cl1 pattern 3:1)[M+H]+ ~455 (No Cl pattern)
Solubility High in DCM, Low in WaterModerate in DCMHigh in DMSO, Low in DCM (unless salt)

Pathway & Mechanism of Action[4]

Understanding the biological context is essential for optimizing the synthesis (e.g., choosing the right "tail"). The inhibitor binds to the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and downstream signaling.

Diagram 2: VEGFR-2 Signaling & Inhibition Logic

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor 4,6-Diaryl-2-Phenylpyrimidine (Inhibitor) Inhibitor->VEGFR2 Competitive Binding (Blocks ATP) ATP ATP ATP->VEGFR2 Required substrate RAF RAF / MEK / ERK Cascade P_VEGFR2->RAF PI3K PI3K / AKT Pathway P_VEGFR2->PI3K Angiogenesis Angiogenesis & Cell Proliferation RAF->Angiogenesis PI3K->Angiogenesis

Caption: Mechanism of Action: The inhibitor competes with ATP for the VEGFR-2 hinge region, halting the angiogenic signaling cascade.

References

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity, 2021.[4] [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 2024. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines. Molecules, 2020.[5] (Protocol grounding for

    
     conditions).
    [Link]
    

Sources

Troubleshooting & Optimization

purification of 4,6-dichloro-2-phenylpyrimidine derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4,6-Dichloro-2-phenylpyrimidine (Fenclorim)

Status: Online Agent: Senior Application Scientist Ticket ID: FEN-PUR-001 Subject: Method Development, Stability Protocols, and Troubleshooting for Chloropyrimidines

Introduction

Welcome to the technical support hub for the purification of This compound (commonly known as Fenclorim). This compound presents a classic "chemist's dilemma": it is highly hydrophobic (LogP ~4.2) yet chemically reactive at the chlorine positions.

Successful purification requires balancing retention (due to hydrophobicity) against stability (due to susceptibility to nucleophilic attack). This guide synthesizes field-proven HPLC methodologies with mechanistic insights to ensure you isolate high-purity material without degrading your product on the column.

Part 1: Method Development (The Setup)

The following parameters are optimized to maximize resolution between the target dichloro- product and its common hydrolyzed impurities (monohydroxy- and dihydroxy- derivatives).

The "Golden" Method Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl High carbon load C18 is required for retention. Phenyl-Hexyl offers unique

selectivity against the phenyl ring, useful for separating regioisomers.
Mobile Phase A Water + 0.1% Formic AcidCRITICAL: Acidic pH (~2.5–3.0) suppresses silanol activity and, more importantly, stabilizes the chloropyrimidine ring against hydrolysis.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol. Methanol is a nucleophile and can cause methoxy-substitution (solvolysis) at high pressures/temperatures.
Detection (UV) 265 nm (Primary), 220 nm (Secondary)265 nm offers specificity for the phenylpyrimidine core. 220 nm is more sensitive but detects non-specific organic impurities.
Column Temp 25°C - 30°CDo not heat. Elevated temperatures (>40°C) accelerate the hydrolysis of the C-Cl bond.
Standard Gradient Protocol (Analytical)

Column Dimensions: 4.6 x 150 mm, 5 µm Flow Rate: 1.0 mL/min

Time (min)% Mobile Phase B (ACN)Event
0.050%Initial hold to elute polar impurities (dihydroxy).
2.050%Isocratic hold.
12.095%Linear gradient to elute the hydrophobic target.
15.095%Wash to remove highly retained dimers.
15.150%Re-equilibration.
20.050%Ready for next injection.

Part 2: The "Hydrolysis Trap" (Stability & Degradation)

The most common failure mode in purifying this compound is on-column hydrolysis . The electron-deficient pyrimidine ring makes the chlorines excellent leaving groups. In the presence of water (mobile phase) and basic pH (or even neutral pH over long times), the chlorines are replaced by hydroxyl groups.

Mechanism of Failure
  • Target: this compound.

  • Impurity 1: 4-chloro-6-hydroxy-2-phenylpyrimidine (Intermediate).

  • Impurity 2: 4,6-dihydroxy-2-phenylpyrimidine (Thermodynamic sink).

Visualizing the Degradation Pathway:

HydrolysisPathway cluster_conditions Risk Factors Target This compound (Target) LogP ~4.2 Mono 4-Chloro-6-hydroxy-2-phenylpyrimidine (Impurity 1) LogP ~2.5 Target->Mono + H2O / - HCl (Slow) Di 4,6-Dihydroxy-2-phenylpyrimidine (Impurity 2) LogP ~0.5 Mono->Di + H2O / - HCl (Fast at pH > 7) High pH (>7) High pH (>7) Methanol Solvent Methanol Solvent Heat (>40°C) Heat (>40°C)

Figure 1: Hydrolytic degradation pathway of Fenclorim.[1][2] Note the significant drop in LogP as chlorines are replaced by hydroxyls, causing these impurities to elute much earlier.

Part 3: Troubleshooting & FAQs

Q1: I see "ghost peaks" appearing at early retention times that grow larger if the sample sits in the autosampler. What are they? A: These are the hydrolysis products described above.

  • Diagnosis: The target peak (late eluting) decreases while early peaks (monohydroxy/dihydroxy) increase.

  • Fix:

    • Dissolve your sample in 100% Acetonitrile (anhydrous).

    • Do not use water in the sample diluent.

    • Limit autosampler residence time. If possible, inject immediately after preparation.

    • Ensure the autosampler tray is cooled (4°C) to slow the reaction kinetics.

Q2: My peak shape is splitting or fronting severely. A: This is likely a "Solvent Strength Mismatch."

  • Cause: Because the target is very hydrophobic, you likely dissolved it in 100% ACN or DMSO. When a large volume of this strong solvent is injected into a weaker starting mobile phase (e.g., 50% water), the sample precipitates or "races" down the column before focusing.

  • Fix:

    • Reduce injection volume (e.g., <5 µL for analytical).

    • If solubility permits, dilute the sample with 20-30% water immediately before injection to match the initial mobile phase strength.

Q3: I cannot reproduce my retention times; they are drifting shorter. A: This often indicates "Phase Collapse" or surface modification.

  • Cause: If you are using a highly aqueous start (e.g., 90% water) on a standard C18 column to separate the polar impurities, the hydrophobic C18 chains may collapse.

  • Fix: Use a "AQ" type (aqueous stable) C18 column or ensure your starting organic % is at least 10-15%. For Fenclorim, starting at 50% B is usually safe and efficient.

Part 4: Scale-Up Workflow (Decision Tree)

When moving from analytical to preparative scale, the strategy shifts from "resolution" to "throughput."

ScaleUpWorkflow Start Start Scale-Up CheckSolubility Check Solubility: >50 mg/mL in ACN? Start->CheckSolubility HighSol High Solubility CheckSolubility->HighSol Yes LowSol Low Solubility CheckSolubility->LowSol No DirectInject Inject in 100% ACN HighSol->DirectInject DMSO Use DMSO as Diluent (Watch Pressure) LowSol->DMSO LoadingStudy Loading Study: Inject 10µL -> 50µL -> 100µL DMSO->LoadingStudy DirectInject->LoadingStudy ResolutionCheck Is Resolution > 1.5? LoadingStudy->ResolutionCheck GoodRes Proceed to Prep Run ResolutionCheck->GoodRes Yes BadRes Optimize Gradient: Shallower Slope (e.g. 0.5%/min) ResolutionCheck->BadRes No

Figure 2: Decision tree for scaling up purification from analytical to preparative HPLC.

References

  • PubChem. this compound (Fenclorim) Compound Summary. National Library of Medicine. Available at: [Link]

  • Vischetti, C., et al. Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • MTC-USA. Degradation of Samples Due to Hydrolysis in HPLC Columns. HPLC Primer.[2] Available at: [Link]

  • Cheméo. Chemical Properties of Pyrimidine, 4,6-dichloro-. Available at: [Link][3][4]

Sources

kinetic vs thermodynamic control in SNAr of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic vs. Thermodynamic Control in SNAr of Dichloropyrimidines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists

Subject: Precision Regiocontrol in SNAr of 2,4-Dichloropyrimidines Ticket ID: PYR-SNAR-24DCP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Matrix

Welcome to the Pyrimidine Functionalization Support Hub. If you are working with 2,4-dichloropyrimidine (2,4-DCP), you are likely navigating the competition between the C4 and C2 positions.[1]

In 90% of standard SNAr scenarios, the reaction is under Kinetic Control , favoring the C4-isomer . This is driven by the lower activation energy (


) required to form the Meisenheimer complex at C4 compared to C2.

The Core Rule:

  • Kinetic Product (Fast): C4-substituted pyrimidine.[2]

  • Thermodynamic/Hard Product (Slow): C2-substituted pyrimidine (often requires "tricks" or specific catalysts to access directly).

  • The Trap: Bis-substitution (over-reaction) or Hydrolysis.

This guide provides the protocols to lock in your desired isomer and troubleshoot when the selectivity fails.

Mechanism & Theory (The "Why")

To troubleshoot, you must visualize the competition. The regioselectivity is governed by the stability of the anionic intermediate (Meisenheimer complex) and the electrophilicity of the carbon centers.

The Kinetic Pathway (C4)
  • Resonance: Attack at C4 places the negative charge on N1. This nitrogen is para-like to the site of attack, allowing for effective resonance stabilization.

  • Sterics: C4 is flanked by only one hydrogen (C5-H) and one nitrogen (N3). It is more accessible than C2.

  • LUMO: The LUMO coefficient is typically largest at C4, making it the primary target for soft nucleophiles.

The "Thermodynamic" Challenge (C2)
  • Environment: C2 is flanked by two nitrogens (N1, N3). While inductively very electron-deficient (making it a "hard" electrophile), the steric shielding by the lone pairs of the flanking nitrogens raises the transition state energy.

  • Reversibility: With chloride leaving groups, SNAr is effectively irreversible. True "thermodynamic control" (equilibration between C2 and C4 products) is rare without high temperatures or acid catalysis. Therefore, obtaining the C2 product usually requires blocking C4 or catalytic activation of C2 .

Visualizing the Pathway

ReactionPathway Start 2,4-Dichloropyrimidine + Nucleophile TS_C4 TS-C4 (Lower u0394Gu2021) Start->TS_C4 Fast (<0u00B0C) TS_C2 TS-C2 (Higher u0394Gu2021) Start->TS_C2 Slow/Blocked Prod_C4 C4-Product (Major Kinetic) TS_C4->Prod_C4 Prod_C2 C2-Product (Minor/Hard) TS_C2->Prod_C2 Bis Bis-Substituted (Over-reaction) Prod_C4->Bis High T / Excess Nu Prod_C2->Bis High T / Excess Nu

Figure 1: Reaction pathway divergence. Note that the path to C4 has a lower energetic barrier, making it the dominant kinetic outcome.

Troubleshooting Guides
Scenario A: "I need the C4-isomer, but I see C2 impurities or Bis-substitution."

This is the most common scenario. You are fighting entropy and over-reactivity.

Diagnostic Checklist:

  • Temperature: Are you running at RT or reflux? (Error: Too hot).

  • Stoichiometry: Are you using >1.1 equivalents of nucleophile? (Error: Promotes bis-substitution).

  • Base: Are you using a strong base (NaH, LiHMDS)? (Error: Can lead to background reactions or lack of proton buffering).

The Fix (Kinetic Optimization Protocol):

  • Solvent: Use a polar aprotic solvent (THF, DMF, or NMP).

  • Temperature: Start at -78 °C to 0 °C . The activation energy difference between C4 and C2 is maximized at lower temperatures.

  • Addition Mode: Add the nucleophile to the pyrimidine (inverse addition). This keeps the pyrimidine in excess relative to the nucleophile locally, preventing bis-substitution.

  • Base: Use a mild organic base (DIPEA, TEA) to scavenge HCl. Avoid strong metal bases unless necessary for nucleophile generation.

ParameterRecommended SettingReason
Temp -20 °C to 0 °CMaximizes kinetic selectivity (

).
Equivalents 0.95 - 1.0 eqPrevents attack on the second chloride.
Concentration 0.1 M - 0.2 MDilution favors mono-substitution.
Scenario B: "I need the C2-isomer, but I'm only getting C4."

This is the "Hard Problem." You are fighting the natural kinetic preference of the molecule.

Why it fails: Standard SNAr will always favor C4 on unsubstituted 2,4-DCP. You cannot simply "cook it longer" to get C2, because the C4 product is stable (not reversible).

The Fix (Strategic Inversion): You must change the substrate or the mechanism, not just the conditions.

  • Strategy 1: The "Dummy" Group (Most Reliable)

    • Install a non-nucleophilic group at C4 first (e.g., a thiomethyl group that can be oxidized and displaced later, or simply perform the C4 reaction with a different nucleophile if your final target allows).

    • Note: If you specifically need a C2-amine and a C4-Cl (reversed pattern), this is synthetically difficult via direct SNAr.

  • Strategy 2: Lewis Acid Catalysis (The "Flip")

    • Concept: Use a Lewis Acid (e.g., ZnCl2) capable of chelating N1/N3. However, literature indicates Lewis acids often enhance C4 reactivity by coordinating N3.

    • Exception: For specific nucleophiles (like thiols), Pd-catalysis with bulky NHC ligands has been shown to invert selectivity to C2 [1].

  • Strategy 3: Substituent Steering

    • If C5 has a bulky group (e.g., -SiMe3), it sterically blocks C4, forcing attack at C2 [2].

    • If C5 is electron-withdrawing (e.g., -NO2), C4 becomes even more reactive (super-kinetic).

Protocol for C2-Selectivity (via C5-Blocking):

  • Substrate: Use 2,4-dichloro-5-(trimethylsilyl)pyrimidine.

  • Conditions: Standard SNAr (THF, RT).

  • Result: The steric bulk at C5 directs the nucleophile to C2. The TMS group can be removed later (protodesilylation) if unsubstituted pyrimidine is required.

Scenario C: "The reaction is stalled / Low Yield."

Diagnostic Checklist:

  • Solvent Wetness: Pyrimidines hydrolyze to pyrimidinones (uracils) in wet solvents with base.

  • Nucleophile Strength: Anilines are weak nucleophiles. Aliphatic amines are strong.

  • Deactivation: Is there an electron-donating group (EDG) at C5 or C6?

The Fix:

  • Dry Solvents: Use anhydrous DMF/DMAc.

  • Acid Catalysis: For weak nucleophiles (anilines), add 10 mol% HCl or TFA .

    • Mechanism:[1][3] Protonation of the pyrimidine ring (usually at N1 or N3) lowers the LUMO energy, making the ring significantly more electrophilic. This is often required for "unreactive" substrates.

Analytical Validation (QC)

How do you prove you have the C4 vs C2 isomer? They often have similar Rf values.

MethodC4-Isomer CharacteristicC2-Isomer Characteristic
1H NMR (Unsubstituted) C6-H appears as a doublet (coupling to C5-H). The shift is generally more upfield than C2-H.C6-H appears as a doublet. Crucial: If you have C4-Cl, the C5/C6 coupling constant is distinct.
13C NMR C4 carbon shift changes significantly upon substitution.C2 carbon shift changes significantly.
HMBC (Definitive) Correlation between C6-H and the Carbon at C2 (long range).Correlation between C6-H and C4.[4]
UV-Vis

often shifts due to conjugation with N1.
Distinct

profile.

Pro-Tip: Always synthesize a small amount of the bis-substituted product intentionally. This serves as a reference standard to ensure your "isomer" isn't actually the bis-product.

References
  • C2-Selective Pd-Catalyzed Cross-Coupling

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[1][2][5]

    • Source:N
    • URL:[Link]

    • Context: Describes using bulky ligands to override the intrinsic C4 bias.
  • QM Analysis of Regioselectivity

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source:WuXi AppTec / QM Magic Class
    • URL:[Link]

    • Context: Detailed orbital analysis explaining why C5-substituents (like TMS) flip selectivity to C2.
  • General Mechanism & Solvent Effects

    • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[1][2][4][6][7][8][9]

    • Source:Chemistry StackExchange (Valid
    • URL:[Link]

    • Context: Discussion of resonance stabilization and transition st
  • Lewis Acid & Substituent Effects

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

    • Context: Demonstrates how C5-EWG groups enhance C4 selectivity.

Sources

Technical Support Center: Nucleophilic Aromatic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C4 and C2 substituted products. How can I improve the regioselectivity for the C4 position?

A1: This is a classic challenge in pyrimidine chemistry. While the C4 position is generally more reactive towards nucleophilic attack than the C2 position, several factors can lead to a loss of selectivity.[1][2]

Understanding the Root Cause:

The C4 position of a 2,4-dichloropyrimidine is typically more electrophilic due to the cumulative electron-withdrawing effects of both nitrogen atoms in the ring. However, the regioselectivity is highly sensitive to both electronic and steric influences from other substituents on the pyrimidine ring.[3]

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can significantly impact the reaction's regioselectivity. Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction. It's worth screening a variety of solvents to find the optimal conditions for your specific substrate and nucleophile.

  • Base Selection: The strength and nature of the base used can influence which proton is abstracted and the subsequent nucleophilicity of your attacking species. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For less nucleophilic amines, a stronger non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA) might be necessary.

  • Temperature Control: Running the reaction at a lower temperature can often enhance selectivity. Start your reaction at 0°C or even -78°C and slowly warm it to room temperature. This can help favor the kinetically controlled product, which is often the desired C4 isomer.

  • Order of Addition: The order in which you add your reagents can be critical. In some cases, pre-mixing the amine with a base like LiHMDS before adding it to the dichloropyrimidine solution can improve C4 selectivity, especially for more reactive cyclic amines.[4]

Advanced consideration: For challenging cases, palladium-catalyzed cross-coupling reactions can offer superior C4 selectivity compared to traditional SNAr reactions.[4][5]

Q2: I'm observing low yields in my SNAr reaction, and my starting dichloropyrimidine seems to be decomposing. What's happening?

A2: Low yields coupled with starting material decomposition often point to issues with reaction conditions being too harsh or the presence of competing side reactions.

Potential Causes and Solutions:

  • Hydrolysis: Dichloropyrimidines can be susceptible to hydrolysis, especially in the presence of water and a strong base. This side reaction can consume your starting material and lead to the formation of hydroxypyrimidines.

    • Solution: Ensure your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help minimize moisture contamination.

  • Solvolysis: If you are using an alcohol as a solvent, you might be observing solvolysis, where the solvent itself acts as a nucleophile.[6][7][8] This is particularly prevalent when using strong bases that can generate alkoxide ions in situ.[6][7][8]

    • Solution: Switch to a non-protic solvent like THF, dioxane, or toluene. If the solubility of your reagents is an issue, consider using a polar aprotic solvent like DMF or DMSO.

  • Excessive Heat: High temperatures can lead to thermal decomposition of sensitive substrates.

    • Solution: As mentioned previously, try running the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, you can gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

Experimental Workflow for Diagnosing Low Yield:

G cluster_0 C6 Electron-Donating Group cluster_1 C5 Electron-Withdrawing Group a Increased electron density at C4 b Enhanced C2 electrophilicity a->b Favors C2 attack c Decreased electron density at C4 d Enhanced C4 electrophilicity c->d Favors C4 attack

Caption: Influence of substituent electronics on SNAr regioselectivity.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Regiochemistry in Substituted Pyrimidines: X-ray Crystallography as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of the regiochemistry of substituted pyrimidines is a critical step in establishing structure-activity relationships (SAR) and ensuring the intellectual property of novel chemical entities. The pyrimidine scaffold is a cornerstone in a vast array of biologically active molecules, and the precise placement of substituents on this heterocyclic ring can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparison of analytical techniques for the validation of pyrimidine regiochemistry, with a primary focus on the definitive role of single-crystal X-ray crystallography. We will explore the strengths and limitations of alternative methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational chemistry, supported by experimental data and established protocols.

The Challenge of Regioselectivity in Pyrimidine Synthesis

The synthesis of substituted pyrimidines often yields a mixture of regioisomers, particularly when the pyrimidine ring itself is unsymmetrically substituted. For example, the condensation of a 1,3-dicarbonyl compound with an amidine can, in principle, lead to different substitution patterns. Differentiating these isomers is paramount, as they can possess vastly different biological activities and physicochemical properties. While modern synthetic methodologies often favor the formation of a single regioisomer, rigorous analytical validation is non-negotiable.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray crystallography stands as the "gold standard" for the determination of molecular structures.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique provides a three-dimensional map of electron density, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined.[2]

Causality Behind the Choice: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's connectivity. Unlike spectroscopic methods that rely on interpreting indirect evidence of atomic environments and through-bond or through-space correlations, X-ray crystallography generates a concrete structural model. This is particularly crucial when NMR data is ambiguous or when novel substitution patterns are encountered.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purification Compound Purification Solvent Selection Solvent Selection Compound Purification->Solvent Selection Crystallization Method Crystallization Method Solvent Selection->Crystallization Method Crystal Harvesting Crystal Harvesting Crystallization Method->Crystal Harvesting Crystal Mounting Crystal Mounting Crystal Harvesting->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Exposure & Diffraction X-ray Exposure & Diffraction Diffractometer Setup->X-ray Exposure & Diffraction Data Integration Data Integration X-ray Exposure & Diffraction->Data Integration Space Group Determination Space Group Determination Data Integration->Space Group Determination Structure Solution Structure Solution Space Group Determination->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Deposition Validation & Deposition Structure Refinement->Validation & Deposition

Caption: Workflow for small molecule X-ray crystallography.

Experimental Protocol: Single Crystal Growth of Substituted Pyrimidines

Obtaining a high-quality single crystal is often the most challenging step in the X-ray crystallography workflow.[3] Here are some established methods:

  • Slow Evaporation:

    • Dissolve 5-10 mg of the purified pyrimidine derivative in a minimal amount of a suitable solvent in a small, clean vial. The compound should be fully dissolved.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion:

    • In a small, open vial, dissolve the pyrimidine derivative in a small amount of a relatively non-volatile solvent in which it is soluble.

    • Place this vial inside a larger, sealed container (e.g., a jar) that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[4]

  • Slow Cooling:

    • Prepare a saturated solution of the pyrimidine derivative in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.[4]

Note: The choice of solvent is critical and often requires screening a variety of options. Purity of the compound is paramount for successful crystal growth.[5]

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides a definitive answer, it is not always feasible or necessary as a first-line analytical tool. Other techniques offer valuable insights and are often used in concert with crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is an indispensable tool for the characterization of organic molecules, providing detailed information about the chemical environment of atoms. For regiochemistry determination, 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are particularly powerful.

Challenges in NMR of Pyrimidines: The interpretation of NMR spectra for pyrimidine derivatives can sometimes be ambiguous due to factors such as peak broadening from quadrupolar nitrogen atoms and the presence of tautomers in solution.[6]

2D NMR for Unambiguous Assignment:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. By observing correlations from a substituent's protons to the carbons of the pyrimidine ring, the point of attachment can be unequivocally determined.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly useful for confirming the regiochemistry by observing correlations between protons on a substituent and protons on the pyrimidine ring that are spatially close.

Case Study: Differentiating Triazolopyrimidine Regioisomers In a study on the synthesis of triazolopyrimidine regioisomers, 2D NMR techniques, specifically ¹H-¹⁵N HMBC, were instrumental in differentiating the isomers. The final structural assignments for some of the compounds were further confirmed by X-ray crystallography, highlighting the complementary nature of these techniques.

Mass Spectrometry (MS): A Tool for Isomer Differentiation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While constitutional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

Fragmentation Patterns of Substituted Pyrimidines: The fragmentation of pyrimidine derivatives is influenced by the nature and position of the substituents. Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring. Detailed analysis of these fragmentation patterns can help in distinguishing between regioisomers.[8][9]

Table 1: Comparison of Analytical Techniques for Pyrimidine Regiochemistry

TechniquePrincipleStrengthsLimitations
X-ray Crystallography X-ray diffraction from a single crystalUnambiguous 3D structure determination; provides bond lengths and angles.[2]Requires a high-quality single crystal, which can be difficult to grow; provides a solid-state structure that may differ from the solution-state conformation.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldProvides detailed information about the chemical environment of atoms in solution; 2D techniques (HMBC, NOESY) are powerful for connectivity and spatial proximity analysis.[7]Can be ambiguous for complex molecules or in cases of signal overlap; quadrupolar broadening from nitrogen atoms can be an issue.[6]
Mass Spectrometry Ionization and mass-to-charge ratio analysisHigh sensitivity; can differentiate isomers based on fragmentation patterns.[8]Fragmentation patterns can be complex and may not always be sufficient for unambiguous isomer identification.
Computational Chemistry Quantum mechanical or molecular mechanics calculationsCan predict the most stable regioisomer and rationalize reaction outcomes.Predictions are model-dependent and require experimental validation.
Computational Chemistry: Predicting Regioselectivity

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of a reaction by calculating the relative thermodynamic stabilities of the possible regioisomeric products or the activation energies of the competing reaction pathways. These predictions can guide synthetic efforts and provide a theoretical framework for understanding the observed regiochemistry. However, it is crucial to remember that computational results are theoretical and must be validated by experimental data. In a study on pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations were used to model the geometrical parameters, which were then compared with the experimental data obtained from X-ray diffraction.[10]

Conclusion: An Integrated Approach to Structural Validation

The definitive validation of regiochemistry in substituted pyrimidines relies on a multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry are invaluable frontline tools for initial characterization and can often provide strong evidence for a particular regioisomer, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous structure determination.[1] The insights gained from computational chemistry can further rationalize the observed regioselectivity. As Senior Application Scientists, we recommend an integrated workflow where spectroscopic and computational methods are used to hypothesize and support a structure, with X-ray crystallography providing the final, unequivocal confirmation, especially for novel compounds destined for patent applications and clinical development.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • Chtita, S., et al. (2022).
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Dudek, G. O., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Excillum. (n.d.). Small molecule crystallography. Excillum.
  • García-Tellado, F., et al. (2013). Synthesis of fully substituted pyrimidines. Journal of Organic Chemistry.
  • Ibrahim, M. N. (n.d.).
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Loring, H. S., et al. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Journal of Biological Chemistry.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek.
  • Mnova. (n.d.). 2D NMR: HMBC & Assignments in MNova. Mnova.
  • Mphahlele, M. J., et al. (2021). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules.
  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Parvez, A., et al. (2014). Synthesis, characterization, crystal structure determination and biological screening of novel N-1 and C5 alkyl substituted scaffolds of pyrimidine. European Journal of Medicinal Chemistry.
  • Radi, S., et al. (2024).
  • Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
  • York University, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. University of York.
  • Zhang, J., et al. (2022). Computational Prediction and Experimental Validation of a Bridged Cation Intermediate in Akanthomycin Biosynthesis. Journal of the American Chemical Society.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Complex NMR experiments: 2D, selective, etc. (n.d.). University of Wisconsin-Madison.
  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (n.d.). Chemical Science (RSC Publishing).
  • Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. (2009). PubMed.
  • ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. (n.d.). PubMed.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Guide to Solving NMR Questions. (2012). The OChem Whisperer.
  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. (2021). Journal of the Iranian Chemical Society.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.
  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC.
  • Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. (2014). PubMed.
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Deriv
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2010).
  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
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Analytical Methods for Purity Determination of Substituted Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Pyrimidine Scaffold

Substituted pyrimidines constitute the backbone of a vast array of oncology drugs (e.g., 5-Fluorouracil, Gemcitabine), antivirals, and kinase inhibitors. For the analytical chemist, this scaffold presents unique challenges:

  • Tautomerism: The N1/N3 positions and exocyclic functional groups often lead to lactam-lactim tautomerism, broadening peaks or causing split signals.

  • Regioisomerism: N-alkylation reactions frequently yield N1/N3 isomeric mixtures that are difficult to resolve on standard C18 columns.

  • Polarity: Many derivatives are highly polar, leading to poor retention on Reversed-Phase (RP) stationary phases without ion-pairing agents or specific H-bonding interactions.

This guide moves beyond generic protocols to provide a rigorous, data-driven comparison of the three primary methodologies: HPLC-UV , UPLC-MS/MS , and qNMR .

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance metrics of the three dominant techniques based on experimental validation data.

FeatureHPLC-UV (The Workhorse) UPLC-MS/MS (Trace Analysis) qNMR (Absolute Purity)
Primary Use Case Routine QC, assay, >0.1% impurity profilingTrace impurities (genotoxic), degradant IDReference Standard qualification, mass balance
Limit of Detection (LOD) ~0.3 µg/mL (ppm level)~0.03 ng/mL (ppb level)~0.1% (w/w)
Linearity (R²) > 0.999> 0.999N/A (Linearity inherent to receiver)
Precision (RSD) < 1.0%< 2.5%< 1.0% (with proper relaxation delay)
Specificity Moderate (depends on retention)High (m/z + retention)High (structural resolution)
Standard Required? Yes (Reference Standard)Yes (Isotopic Internal Std preferred)No (Internal Calibrant only)
Throughput 15–30 min/run2–5 min/run10–60 min/sample

Method Selection Logic

The following decision tree illustrates the logical workflow for selecting the appropriate analytical method based on the stage of drug development and specific impurity requirements.

MethodSelection Start Sample Analysis Requirement Goal Define Analytical Goal Start->Goal Routine Routine QC / Batch Release Goal->Routine High Conc. Trace Trace Impurities / Genotoxins (<0.1%) Goal->Trace Low Conc. AbsPurity Reference Standard Qualification Goal->AbsPurity No Standard Isomers Isomer Separation Required? Routine->Isomers UPLC Method 2: UPLC-MS/MS (High Sensitivity, ID) Trace->UPLC qNMR Method 3: qNMR (Orthogonal, No Ref Std) AbsPurity->qNMR HPLC Method 1: HPLC-UV (High Precision, Robust) Isomers->HPLC No SpecialCol Use H-Bonding / Mixed-Mode Column Isomers->SpecialCol Yes SpecialCol->HPLC

Figure 1: Decision matrix for selecting analytical methodologies based on sensitivity needs and sample complexity.

Detailed Methodologies

Method 1: HPLC-UV (High-Performance Liquid Chromatography)

Best for: Routine Quality Control (QC), stability studies, and quantifying impurities down to 0.05%.

Scientific Rationale: Substituted pyrimidines are basic (pKa ~9 for amines) or acidic (pKa ~8 for lactams). Standard C18 columns often yield tailing peaks due to silanol interactions.

  • Buffer Choice: We utilize a phosphate buffer at pH 4.0–5.0. At this pH, basic pyrimidines are ionized (improving solubility) but the silanols are suppressed, or we use ion-pairing if retention is too low.

  • Detection: The pyrimidine ring has a strong absorbance maximum typically between 254–265 nm.

Protocol:

  • Column: Phenomenex Prodigy ODS3V (250 × 4.6 mm, 5 µm) or equivalent end-capped C18.[1]

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 4.5 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold for polar degradants)

    • 5–20 min: 5%

      
       60% B
      
    • 20–25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (bandwidth 4 nm).

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    ; Resolution (
    
    
    ) between impurity and main peak
    
    
    .
Method 2: UPLC-MS/MS (Ultra-Performance LC with Mass Spec)

Best for: Genotoxic impurity analysis (GTIs), identifying unknown degradants, and high-throughput screening.

Scientific Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to volatile buffers (Formate/Acetate). The UPLC platform utilizes sub-2 µm particles, increasing theoretical plates and resolution, essential for separating structurally similar impurities in minutes.

Protocol:

  • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep gradient (5% to 95% B in 3 minutes).

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • Note: Pyrimidines protonate readily at N1 or N3.

    • MRM Mode: Monitor specific precursor

      
       product ion transitions for maximum sensitivity (LOD ~0.03 ng/mL).
      
Method 3: qNMR (Quantitative Nuclear Magnetic Resonance)

Best for: Determining absolute purity of the "Primary Reference Standard" when no certified standard exists.

Scientific Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows for "Absolute Purity" determination using an unrelated Internal Calibrant (IC).

Protocol:

  • Solvent: DMSO-

    
     (Universal solvent for polar pyrimidines).
    
  • Internal Calibrant (IC): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

    • Requirement: IC signals must not overlap with sample signals.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[2]

Experimental Workflow: Validation & Troubleshooting

The following diagram outlines the self-validating workflow required to ensure data integrity, particularly when distinguishing between actual impurities and artifacts (e.g., carryover).

ValidationWorkflow Prep Sample Preparation (Solvent Compatibility Check) Blank Inject Blank (Check for Ghost Peaks) Prep->Blank SysSuit System Suitability (Res > 2.0, Tailing < 1.5) Blank->SysSuit Pass SysSuit->Prep Fail (Re-prep) Sample Sample Injection SysSuit->Sample Pass Bracket Bracketing Standard (Every 10 samples) Sample->Bracket Bracket->SysSuit Fail (Drift) Bracket->Sample Pass Data Data Processing (Integration & Calc) Bracket->Data Complete

Figure 2: Routine validation workflow ensuring system stability and absence of carryover.

Critical "Senior Scientist" Insights
  • Isomer Separation: If N1/N3 isomers co-elute on C18, switch to a Hydrogen-Bonding Mode column (e.g., SIELC SHARC 1). These columns separate based on the availability of H-bond donors/acceptors, which differs significantly between pyrimidine regioisomers.

  • Mobile Phase Transparency: For HPLC-UV, avoid Acetone or Ethyl Acetate in sample prep as they absorb strongly in the UV region. Use Methanol or Acetonitrile.[3][4][5]

  • pH Sensitivity: Pyrimidines are pH-sensitive. A shift of 0.2 pH units can drastically change retention times. Always measure buffer pH after adding salts but before adding organic modifiers.

References

  • BenchChem. (2025).[1][3][6] A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from

  • Markelj, J., et al. (2016).[7] "Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases." Acta Chimica Slovenica, 63(1), 8-17.[7] Retrieved from

  • Adam, T., et al. (1999). "Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism." Clinical Chemistry, 45(12), 2086-2093. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

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comparison of Suzuki coupling of 4,6-dichloro-2-phenylpyrimidine with other dichloropyrimidines

[1]

Executive Summary: The Symmetry Challenge

In the landscape of pyrimidine functionalization, This compound presents a distinct reactivity profile compared to its 2,4-dichloro counterparts. While 2,4-dichloropyrimidine is governed by site-selectivity (C4 vs. C2), this compound is governed by stoichiometric selectivity (Mono- vs. Bis-coupling).[1]

The C2-phenyl group acts as a stabilizing anchor, modulating the electrophilicity of the pyrimidine core and influencing solubility, often requiring more vigorous conditions than the unsubstituted 4,6-dichloropyrimidine to achieve high yields in the second coupling step.[1]

Electronic & Steric Profile Comparison

The following table contrasts the electronic environment and resulting reactivity of the target scaffold against standard alternatives.

FeatureThis compound 2,4-Dichloropyrimidine 4,6-Dichloropyrimidine
Symmetry C2v Symmetric (C4 & C6 equivalent)Asymmetric (C4 ≠ C2)C2v Symmetric (C4 & C6 equivalent)
Primary Challenge Controlling Mono- vs. Bis-arylation .[1][2] Stopping at the mono-product requires precise stoichiometry.[1]Controlling Regioselectivity . C4 is electronically favored, but C2 coupling is a common byproduct.[1]Handling volatility and high reactivity.[1] Often less stable than the 2-phenyl variant.[1]
C2 Substituent Effect Phenyl (Ph): Conjugation increases lipophilicity; slight steric bulk protects N1/N3 coordination sites.[1]Chloro (Cl): Highly electron-withdrawing; makes C4 extremely electrophilic.[1]Hydrogen (H): No steric hindrance; core is highly electron-deficient.[1]
Oxidative Addition Rates are moderate.[1] The Ph group donates electron density via resonance, slightly deactivating C4/C6 vs. H-substituted.[1]Fast at C4. The N-C4-N motif creates a low LUMO energy, facilitating rapid Pd(0) insertion.[1]Fast.

Reactivity Analysis & Mechanistic Pathway

The Selectivity Divergence[1]
  • 2,4-Dichloropyrimidine: The reaction is kinetically controlled.[1] The C4 position is significantly more electrophilic due to the adjacent nitrogen atoms and the lack of steric hindrance compared to C2 (which is flanked by two nitrogens but often less reactive in SNAr-like oxidative addition mechanisms).[1]

  • This compound: The C4 and C6 positions are chemically equivalent.[1] Upon the first oxidative addition and coupling (Mono-arylation), the symmetry is broken.[1] The introduction of an electron-rich aryl group at C4 deactivates the remote C6 position slightly, but not enough to prevent over-coupling.[1] Bis-coupling is a significant risk if catalyst loading or boronic acid equivalents are not strictly managed.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical control points for this compound compared to the regioselective 2,4-isomer.

ReactionPathwayFigure 1: Selectivity Pathways: Symmetry vs. RegioselectivityStart_Sym4,6-Dichloro-2-phenylpyrimidineMono_SymMono-Aryl Product(4-Ar-6-Cl)Start_Sym->Mono_SymPd(0), 1.0 eq ArB(OH)2Kinetic ControlStart_Asym2,4-DichloropyrimidineC4_ProdC4-Aryl Product(Major)Start_Asym->C4_ProdFast OA at C4Electronic PreferenceC2_ProdC2-Aryl Product(Minor/Impurity)Start_Asym->C2_ProdSlow OA at C2Bis_SymBis-Aryl Product(4,6-DiAr)Mono_Sym->Bis_SymExcess ArB(OH)2High Temp2,4-Diaryl2,4-DiarylC4_Prod->2,4-Diaryl2nd Coupling

Figure 1: Comparative reaction pathways. For this compound (top), the challenge is stopping at the green 'Mono' stage.[1] For 2,4-dichloropyrimidine (bottom), the challenge is avoiding the red 'C2' impurity.[1]

Experimental Performance Data

The data below aggregates typical yields from optimized protocols using Pd(PPh3)4 as the catalyst, illustrating the trade-offs in yield and selectivity.

SubstrateTarget ProductCatalyst SystemSolvent/BaseYield (%)Notes
4,6-Cl2-2-Ph-Py Mono-Aryl Pd(PPh3)4 (5 mol%)Dioxane/H2O, K3PO465 - 82% Requires 1.05 eq.[1] boronic acid.[1][3][4][5][6][7][8][9][10] Excess leads to ~15% bis-product.[1]
4,6-Cl2-2-Ph-Py Bis-Aryl Pd(PPh3)4 (5-10 mol%)Toluene/EtOH/H2O, Na2CO385 - 95% Requires >2.5 eq.[1] boronic acid and prolonged heating (reflux 12h+).[1][6]
2,4-Cl2-Py C4-Mono-Aryl Pd(PPh3)4 (3 mol%)THF/H2O, Na2CO370 - 90% High C4 selectivity (>95:5).[1] C2 coupling is negligible at RT.[1]
4,6-Cl2-Py Mono-Aryl Pd(OAc)2 / PPh3DME/H2O, K2CO350 - 70% Lower yields due to potential hydrolysis of the unsubstituted C2 position.[1]

Validated Experimental Protocol

Objective: Selective Mono-Arylation of this compound. Rationale: This protocol uses a biphasic system with a mild base (K3PO4) and controlled stoichiometry to maximize mono-coupling while suppressing the second addition.[1]

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.05 equiv, 1.05 mmol)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)[1]

  • Base: Potassium phosphate tribasic (K3PO4) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)[1]

Step-by-Step Workflow
  • Degassing: In a Schlenk tube, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acid and catalyst deactivation.

  • Assembly: Add the dichloropyrimidine, boronic acid, and base to the tube.

  • Catalyst Addition: Add Pd(PPh3)4 last under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 80 °C for 6–12 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: If >10% starting material remains but bis-product is appearing, stop heating.[1] It is better to recover starting material than separate the bis-impurity.[1]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1][6] Wash with brine.[1] Dry organic layer over MgSO4.[1][6]

  • Purification: Flash column chromatography (Hexane/EtOAc). The bis-coupled product is significantly more non-polar and will elute first; the mono-coupled product elutes second.[1]

Troubleshooting & Optimization Logic

Use this decision tree to optimize conditions if yields are suboptimal.

OptimizationTreeFigure 2: Optimization Decision MatrixProblemIssue EncounteredLowConvLow Conversion(SM remains)Problem->LowConvOverCoupOver-Coupling(Bis-product forms)Problem->OverCoupHydrolysisHydrolysis(Pyrimidinone forms)Problem->HydrolysisSol_LC1Switch to Pd(dppf)Cl2or Pd2(dba)3/SPhosLowConv->Sol_LC1Sol_LC2Increase Temp to 100°C(Microwave 120°C)LowConv->Sol_LC2Sol_OC1Reduce Boronic Acidto 0.95 equivOverCoup->Sol_OC1Sol_OC2Lower Temp to 60°COverCoup->Sol_OC2Sol_Hyd1Use Anhydrous Solvent(Toluene/Cs2CO3)Hydrolysis->Sol_Hyd1Sol_Hyd2Switch Base to KFHydrolysis->Sol_Hyd2

Figure 2: Logical troubleshooting steps for pyrimidine coupling.

References

  • Anderson, S. C., & Handy, S. T. (2010).[1][8][11] One-Pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(19), 3311-3317.[1] Link[1]

  • Gong, Y., & Pauls, H. W. (2000).[1] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine. Synlett, 2000(6), 829-831.[1] Link

  • Schomaker, J. M., & Delia, T. J. (2001).[1] Arylation of Halogenated Pyrimidines via the Suzuki-Miyaura Reaction.[1][8] Journal of Organic Chemistry, 66(21), 7125-7128.[1] Link

  • Zahoor, A. F., et al. (2019).[1] Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1][6] Molecules, 24(16), 2891.[1] Link

  • Léris, G., et al. (2022).[1] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society, 144(28), 12970–12980.[1] Link[1]

assessing the electronic effects of substituents on dichloropyrimidine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of substituent effects on dichloropyrimidine reactivity, designed for medicinal chemists and process development scientists.

Executive Summary & Core Reactivity Principles

Dichloropyrimidines are ubiquitous scaffolds in kinase inhibitor development (e.g., Pazopanib, Brigatinib). However, their reactivity is not monolithic.[1][2] The regioselectivity between the C2 and C4 positions is dictated by a subtle interplay of electronic bias , steric hindrance , and solvent effects .

This guide compares the performance of 2,4-dichloropyrimidine variants against 4,6-dichloropyrimidine and analyzes how C5-substituents perturb the standard reactivity landscape.

The Standard Reactivity Hierarchy

For the unsubstituted parent 2,4-dichloropyrimidine, the reactivity order toward nucleophilic aromatic substitution (


) is established as:


  • C4 Position: Highly reactive due to the ability to stabilize the Meisenheimer intermediate via resonance with both ring nitrogens (para-like and ortho-like relationships).

  • C2 Position: Flanked by two nitrogens (inductive withdrawal), but resonance stabilization is less effective than at C4 due to the nodal structure of the LUMO.

  • C5 Position: Electronically neutral/rich; inert to

    
     but susceptible to electrophilic attack (
    
    
    
    ).

Comparative Analysis: Substituent Effects

The introduction of substituents at C5 or C6 drastically alters the Local Electron Affinity (LEA) at the reactive centers.

Scenario A: C5-Substituent Effects (The "Meta" Modulators)

Substituents at C5 exert electronic influence on C4 (ortho-relationship) and C2 (para-relationship).

Substituent TypeExampleElectronic Effect (

)
Impact on Reactivity (

)
Regioselectivity Outcome
Strong EWG

,

Strong Withdrawal (+0.78)Massive Increase (

)
Exclusive C4 . The C4 position becomes hyper-electrophilic.
Weak EWG

,

,

Inductive Withdrawal (+0.23)Moderate Increase High C4 . Halogens lower the LUMO energy, accelerating reaction rates without disrupting C4 preference.
Neutral/Alkyl

Weak Donation (-0.17)Slight Decrease Mixed . Steric bulk at C5 can hinder C4 attack, pushing ratio toward C2 (e.g., 60:40 C4:C2).
Strong EDG

,

Resonance Donation (-0.27)Significant Decrease Inverted/Mixed . Strong donation raises LUMO energy. Can lead to C2 selectivity if C4 is deactivated.
Scenario B: 2,4-Dichloro vs. 4,6-Dichloro

A structural comparison reveals why 4,6-dichloropyrimidine is often a secondary choice unless symmetry is required.

Feature2,4-Dichloropyrimidine 4,6-Dichloropyrimidine
Symmetry Asymmetric (

)
Symmetric (

)
Primary Reactivity C4-Selective . Allows sequential functionalization (e.g., distinct amines at C4 then C2).Equivalent . First substitution yields a mixture unless 1.0 eq nucleophile is strictly controlled.
Electronic State Dipole moment creates distinct electrostatic potential wells.C2-H is highly acidic; C5 is nucleophilic.
Use Case Asymmetric kinase inhibitors (e.g., CDK, EGFR).Symmetric bridging ligands; fragment-based drug discovery (FBDD).

Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on C5-substitution and the role of the Meisenheimer Complex.

G Start 2,4-Dichloropyrimidine (Substituted at C5) Nu_Attack Nucleophilic Attack Start->Nu_Attack Path_C4 Path A: Attack at C4 (Kinetic Control) Nu_Attack->Path_C4 Low Sterics Low LUMO Path_C2 Path B: Attack at C2 (Thermodynamic/Steric) Nu_Attack->Path_C2 C5 Steric Bulk H-Bond Directing Inter_C4 Meisenheimer Complex A (Stabilized by N1 & N3) Path_C4->Inter_C4 Inter_C2 Meisenheimer Complex B (Stabilized by N1 & N3) Path_C2->Inter_C2 Product_C4 C4-Substituted Product (Major for 5-EWG) Inter_C4->Product_C4 Fast Cl Elimination Product_C2 C2-Substituted Product (Major for 5-EDG/Bulky) Inter_C2->Product_C2 Slower Cl Elimination

Caption: Mechanistic bifurcation in


 reactions. Path A (C4) is generally favored electronically, but Path B (C2) becomes accessible when C5 steric bulk destabilizes the C4 transition state.

Experimental Protocols for Reactivity Assessment

To objectively assess the electronic effect of a new substituent, rely on Competitive Kinetic Profiling rather than isolated yield comparisons.

Protocol: Competition Kinetics via 1H NMR

This protocol determines the relative reactivity (


) of a substituted pyrimidine against a standard (e.g., 2,4-dichloropyrimidine).

Materials:

  • Substrate A: 2,4-Dichloropyrimidine (Standard)[1][2][3][4][5]

  • Substrate B: 5-Substituted-2,4-dichloropyrimidine (Test)

  • Nucleophile: Benzylamine (1.0 equiv relative to total electrophiles)

  • Solvent: DMSO-

    
     (for solubility and polarity)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)

Workflow:

  • Preparation: Dissolve equimolar amounts (0.05 mmol) of Substrate A, Substrate B, and Internal Standard in 0.6 mL DMSO-

    
    .
    
  • T0 Scan: Acquire a single-scan

    
    H NMR spectrum to establish initial integration ratios (
    
    
    
    and
    
    
    ).
  • Initiation: Add Benzylamine (0.05 mmol) dissolved in 0.1 mL DMSO-

    
    . Shake vigorously for 10 seconds.
    
  • Monitoring: Immediately insert into NMR probe. Acquire spectra every 5 minutes for 1 hour at 25°C.

  • Data Analysis: Track the depletion of the distinct pyrimidine proton signals (typically C6-H).

    • Plot

      
       vs time for both substrates.
      
    • The ratio of the slopes represents

      
      .
      

Validation Criteria:

  • The Internal Standard integral must remain constant (<2% variance).

  • Mass balance should be maintained (sum of SM + Product integrals = Constant).

Protocol: Determining Regioisomeric Ratio (RR)

Method: UPLC-MS/UV (254 nm).

  • Run reaction to >95% conversion.

  • Quench: Dilute aliquot 1:100 in MeOH/Water (50:50).

  • Separation: Use a C18 column (e.g., Acquity BEH, 1.7 µm). Gradient: 5% to 95% MeCN in 0.1% Formic Acid.

    • Note: C4-isomers are typically more polar (elute earlier) than C2-isomers due to the larger dipole moment change upon amine substitution at the para-like position.

  • Identification: Confirm isomers by NOE (Nuclear Overhauser Effect) NMR.

    • C4-Product: NOE observed between the incoming nucleophile N-H/CH and the C5-H (if present) or C5-substituent.

    • C2-Product: NOE observed between nucleophile and both C6-H (weak) and potentially C5-substituent, but distinct shift pattern.

Critical "Gotchas" in Synthesis

When designing routes, avoid these common pitfalls derived from electronic misjudgments:

  • The "Solvent Trap":

    • Observation: Reaction of 2,4-dichloropyrimidine with alkoxides in alcohols often yields significant C2-product.

    • Cause: Alcohol solvents can H-bond to N3, effectively shielding the C4 position or stabilizing the transition state for C2 attack via a cyclic intermediate.

    • Solution: For strict C4 selectivity, use aprotic polar solvents (THF, DMF, NMP) and non-coordinating bases (DIPEA).

  • The "Protonation Stop":

    • Observation: Reaction stalls at 50% conversion.

    • Cause: The product (aminopyrimidine) is more basic than the starting material and scavenges protons, becoming unreactive (protonated pyrimidines are deactivated toward

      
       if the protonation is on the ring nitrogen, but actually, protonation activates the ring; the issue is usually the amine nucleophile getting protonated). Correction: Actually, protonated pyrimidines are more electrophilic. The stall is usually due to the consumption of the nucleophile by HCl generated.
      
    • Correction: Ensure 2.0+ equivalents of base (DIPEA/TEA) are present to scavenge HCl.

  • The "C5-Nitro Acceleration":

    • 5-Nitropyrimidines are so reactive that they may hydrolyze in moist solvents or react with weak nucleophiles (like acetate). Handle under anhydrous conditions.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    
     Reactions :
    
    • Source: WuXi AppTec, "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."
    • URL:[Link]

  • Quantit

    
     :
    
    • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[6]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • C2-Selective Cross-Coupling

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[3][5]

    • Source: National Institutes of Health (NIH) / JACS.
    • URL:[Link]

  • Tertiary Amine Regioselectivity

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: PubMed.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Dichloro-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4,6-Dichloro-2-phenylpyrimidine is foundational to scientific advancement. However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. Improper disposal of this halogenated pyrimidine derivative poses significant risks to both personnel and ecosystems. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound (also known as Fenclorim) is a reactive compound whose hazards dictate every aspect of its handling and disposal.[1] Its potential for harm is not theoretical; it is a direct consequence of its chemical properties. A thorough understanding of its hazard profile is the first principle of its safe management.

The primary risks associated with this compound are severe corrosive damage to skin and eyes, potential for allergic skin reactions, and acute toxicity if inhaled.[1][2][3][4][5] Furthermore, its classification as an environmental hazard underscores its potential for lasting damage to aquatic ecosystems.[1][4]

Hazard CategoryGHS ClassificationImplication for Handling and Disposal
Health Hazards Skin Corrosion/Irritation, Category 1B[2][3][4]Causes severe skin burns and eye damage. Direct contact must be avoided at all times. All waste, including empty containers and contaminated PPE, must be treated as hazardous.
Acute Toxicity, Inhalation, Category 4[1]Harmful if inhaled.[1] Handling must occur in well-ventilated areas or engineering controls (e.g., fume hood). Avoid generating dust.
Skin Sensitization, Category 1[1]May cause an allergic skin reaction upon contact.[1] This necessitates rigorous use of gloves and protective clothing.
Environmental Hazards Hazardous to the Aquatic Environment, Acute & Chronic[1][4]Very toxic to aquatic life with long-lasting effects.[1][4] Must be prevented from entering drains, sewers, or waterways under any circumstances.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the severe corrosive nature of this compound, Personal Protective Equipment (PPE) is your most immediate and critical line of defense. The selection of PPE should not be a matter of convenience but a direct response to the identified hazards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given the risk of severe burns, consider double-gloving, a standard practice for handling highly cytotoxic or hazardous compounds.[6]

  • Eye and Face Protection: Use safety glasses with side shields and a face shield to provide comprehensive protection against splashes and dust.[3][7][8]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage or dust generation, a chemically resistant apron or gown is required.[3][7]

  • Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to control exposure to dust and fumes.[2][9] If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.

Waste Segregation and Containment: The Foundation of Safe Disposal

The first step in the disposal process begins the moment the chemical is deemed waste. Proper segregation prevents dangerous reactions and ensures the waste stream is correctly identified for final disposal.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must have a secure, sealable lid and be in good condition.[10]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-dissolved this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated organic waste should typically be kept separate from non-halogenated solvent waste.[11]

    • Contaminated Sharps: Needles or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[9]

  • Label Immediately: As soon as the first item of waste is added, the container must be labeled.[10] The label must be clear, legible, and permanently affixed.

  • Store Safely: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within the lab, away from general traffic, and within secondary containment (such as a spill tray) to prevent leaks from spreading.[10][12]

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. In the event of an accidental release or exposure, a swift and correct response can significantly mitigate harm.

Personal Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[13] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once.[5][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol

For minor spills (that you are trained and equipped to handle):

  • Alert and Isolate: Immediately alert personnel in the area and restrict access.[14][15]

  • Don PPE: Before approaching the spill, put on the full required PPE, including respiratory protection if necessary.[14][16]

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material (e.g., sand, vermiculite).[3][16]

  • Collect: Carefully sweep or scoop the solid material into a designated waste container.[8][16] Avoid actions that create dust. If a liquid, cover with absorbent material, allow it to be fully absorbed, and then scoop it into the waste container.

  • Decontaminate: Clean the spill area with soap and water.[16] Collect the cleaning materials and rinse water as hazardous waste.[16]

  • Package and Label: Securely close the container with the spill cleanup debris and label it as "Hazardous Waste - Spill Debris" with the chemical name.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.[16]

For any major spill, or if you feel unsafe, evacuate the area, close the doors, and call emergency services immediately.[15]

Spill_Response_Workflow spill Spill Occurs assess Assess Situation (Minor vs. Major) spill->assess evacuate Evacuate Area Call Emergency Services assess->evacuate Major Spill or Unsure alert Alert Others Isolate Area assess->alert Minor Spill ppe Don Appropriate PPE alert->ppe contain Contain Spill (Use Absorbents) ppe->contain collect Collect Spill Debris contain->collect decon Decontaminate Area collect->decon package Package & Label Waste decon->package report Report to Supervisor/EHS package->report

Caption: A workflow for responding to a chemical spill.

Final Disposal: Adherence to Regulatory Standards

The final disposal of this compound is a regulated process that must be handled by licensed professionals. Your role is to prepare the waste correctly for pickup.

Waste Container Labeling

Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the container.[17] The label must include:

  • The words "Hazardous Waste" .[17][18]

  • Generator Information: Your name, lab location (building/room), and contact information.[18][19]

  • Chemical Contents: List "this compound" and any other constituents by their full chemical names.[19] Estimate percentages for mixtures, ensuring they total 100%.[19]

  • Hazard Identification: Check all applicable hazard boxes (e.g., Corrosive, Toxic, Environmental Hazard).[17][19]

Disposal Pathway

As a halogenated organic compound, this compound waste is typically managed through high-temperature incineration by a licensed hazardous waste disposal facility.[20] This method is designed to destroy the organic molecule, preventing its release into the environment. Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[3]

Disposal_Lifecycle gen Waste Generation (In-Lab Use) seg Segregation & Containment gen->seg label Accurate Labeling seg->label store Satellite Storage (Secondary Containment) label->store pickup Request Pickup (via EHS) store->pickup transport Licensed Transport pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Sources

Technical Safety Guide: Handling 4,6-Dichloro-2-phenylpyrimidine (Fenclorim)

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3740-92-9 | Synonyms: Fenclorim, 2-Phenyl-4,6-dichloropyrimidine Primary Hazard Class: Skin Sensitizer (Category 1), Serious Eye Damage (Category 1), Acute Toxicity (Inhalation).[1]

Executive Summary & Core Directive

4,6-Dichloro-2-phenylpyrimidine is a potent pharmaceutical and agrochemical intermediate. Unlike simple solvents, its primary risks are immunological sensitization (H317) and irreversible eye damage (H318).

The Safety Philosophy: Treat this compound not just as a chemical irritant, but as a biological trigger . A single exposure can induce lifelong sensitization. Therefore, the PPE strategy focuses on Zero Skin Contact and Zero Inhalation of dusts.

Hazard Profile & Rationale

Understanding the "Why" behind the PPE.

Hazard CodeDescriptionOperational Implication
H317 May cause an allergic skin reactionZero Tolerance: Micro-exposures can trigger anaphylaxis in sensitized individuals. Double-gloving is mandatory.
H318 Causes serious eye damageBarrier Requirement: Safety glasses are insufficient. Chemical splash goggles or face shields are required for powder handling.
H332 Harmful if inhaledContainment: All solid handling must occur within a certified Fume Hood or Powder Containment Enclosure.
H410 Very toxic to aquatic lifeDisposal: All waste, including contaminated PPE, must be segregated for hazardous incineration.

PPE Selection Matrix

This protocol utilizes a "Defense-in-Depth" approach.

Hand Protection (The Double-Glove Standard)

Rationale: Chlorinated pyrimidines can permeate standard nitrile. The outer glove acts as a sacrificial layer; the inner glove is the final biological barrier.

  • Inner Glove: Nitrile (4 mil / 0.10 mm). Color: Blue/Purple (High contrast).

  • Outer Glove: Nitrile (5-6 mil / 0.14 mm) OR Polychloroprene. Color: Orange/Green (To visualize breaches).

  • Protocol: Change outer gloves immediately after splash or every 30 minutes of solid handling.

Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary Control (If hood is unavailable or for spill cleanup):

  • Respirator: Full-face or Half-face elastomeric respirator.

  • Filter Cartridge: P100 (HEPA) + OV (Organic Vapor) combo.

    • Why OV? While a solid, residual solvents or hydrolysis products (HCl) may be present.

Body & Eye Defense
  • Eyes: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+). Contact lenses are prohibited.

  • Body: Disposable Tyvek® lab coat with elastic cuffs.

    • Critical Step: Tape the glove-sleeve interface to prevent powder migration up the wrist.

Operational Workflow: The "Clean-Dirty" Line

Visualizing the logic of exposure control.

PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the specific task.

PPE_Logic Start Task Identification IsSolid Is the material Solid/Powder? Start->IsSolid IsSolution Is the material in Solution? Start->IsSolution HighDust High Dust Potential? (Weighing, Grinding) IsSolid->HighDust Yes PPE_Std STANDARD PROTECTION - Double Nitrile Gloves - Safety Glasses w/ Side Shields - Lab Coat - Fume Hood Work IsSolution->PPE_Std Liquid Handling HoodAvail Is Fume Hood Available? HighDust->HoodAvail Yes PPE_Max MAXIMUM PROTECTION - Double Nitrile Gloves - Splash Goggles - Tyvek Coat + Apron - P100 Respirator (if no hood) HighDust->PPE_Max No (Spill/Maintenance) HoodAvail->PPE_Max No HoodAvail->PPE_Std Yes (Sash < 18")

Figure 1: PPE Selection Logic Flowchart based on physical state and engineering controls.

The "Gowning & De-Gowning" Protocol

Most exposures occur after the experiment, during the removal of contaminated PPE. This self-validating sequence minimizes cross-contamination.

Self-Validation Check: Before leaving the hood, inspect outer gloves. If visible powder exists, wipe with a solvent-dampened Kimwipe (Acetone/Ethanol) before doffing.

Gowning_Protocol Step1 1. Don Inner Gloves (Inspect for tears) Step2 2. Don Lab Coat (Button fully) Step1->Step2 Step3 3. Don Outer Gloves (Over coat cuffs) Step2->Step3 Step4 4. Tape Cuffs (Seal glove to sleeve) Step3->Step4 Work PERFORM WORK (In Fume Hood) Step4->Work Doff1 5. Remove Tape (Discard in HazWaste) Work->Doff1 Doff2 6. Peel Outer Gloves (Inside-out technique) Doff1->Doff2 Doff3 7. Inspect Inner Gloves (If clean, remove coat) Doff2->Doff3 Doff4 8. Wash Hands (Soap & Water 20s) Doff3->Doff4

Figure 2: Gowning and De-gowning sequence to ensure containment of the sensitizer.

Experimental Best Practices (Field-Proven)

Weighing Solids

Static electricity can cause this compound powder to "jump" or cling to spatulas, increasing inhalation risk.

  • Technique: Use an antistatic gun or ionizing bar inside the balance enclosure.

  • Vessel: Weigh directly into a tared, sealable container (e.g., scintillation vial) rather than on weighing paper. This prevents dust dispersion during transfer.

Spill Cleanup (Solid)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don N95/P100 respirator and goggles.

  • Contain: Do NOT dry sweep. This generates dust.

  • Method: Cover spill with wet paper towels (water or ethanol) to dampen the powder. Scoop the wet slurry into a hazardous waste container.

  • Decontaminate: Wipe surface with 1N NaOH (to hydrolyze residues) followed by water.

Emergency Procedures

IncidentImmediate Action
Eye Contact Rinse immediately with water for 15 minutes. Hold eyelids apart. Time is critical to prevent corneal opacity (H318).
Skin Contact Remove contaminated clothing.[2][3] Wash skin with soap and water (avoid alcohol, which may enhance absorption). Monitor for rash/redness.[4]
Inhalation Move to fresh air.[5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77338, Fenclorim. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][9] Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-phenylpyrimidine

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